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  • Product: Methyl 2-bromo-3-methylisonicotinate
  • CAS: 1227580-45-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of Methyl 2-bromo-3-methylisonicotinate

A Comprehensive Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern drug discovery, poly-substituted pyridines serve as privileged scaffolds due to their predictable pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, poly-substituted pyridines serve as privileged scaffolds due to their predictable pharmacokinetics and ability to engage in directed hydrogen bonding. Methyl 2-bromo-3-methylisonicotinate is a highly functionalized intermediate that offers drug development professionals a versatile, orthogonally reactive core. By strategically leveraging its three distinct reactive handles—a C2-bromide, a C3-methyl group, and a C4-methyl ester—chemists can achieve divergent syntheses of complex heterocyclic active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of the compound's structural anatomy, physicochemical properties, and field-proven synthetic methodologies, grounded in authoritative literature.

Structural Anatomy & Physicochemical Profiling

The reactivity of Methyl 2-bromo-3-methylisonicotinate is dictated by the electronic and steric interplay of its substituents. The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, which highly activates the C2-position for oxidative addition by transition metals. Simultaneously, the C4-methyl ester further depletes electron density from the aromatic ring. The C3-methyl group acts as a critical steric shield; while it raises the activation energy for C2 cross-coupling, it prevents unwanted homocoupling and serves as a latent functional handle for radical halogenation.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and identification standards for the compound, verified against commercial and analytical databases :

PropertyValue / Description
Chemical Name Methyl 2-bromo-3-methylisonicotinate
CAS Registry Number 1227580-45-1
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
InChI Key HAWBNXBTBONFHV-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow)
Purity Standard ≥ 95–98% (Commercial grade)
Storage Conditions Ambient temperature; protect from strong light

Orthogonal Reactivity & Mechanistic Pathways

The true value of this scaffold lies in its orthogonal reactivity . The three functional groups can be manipulated independently without requiring exhaustive protection/deprotection sequences.

  • C2-Arylation/Amination: The C2-bromide is primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings .

  • C4-Hydrolysis/Amidation: The ester can be saponified to yield 2-bromo-3-methylisonicotinic acid (CAS 1211583-05-9) , which can subsequently be coupled with diverse amines.

  • C3-Functionalization: The benzylic-type C3-methyl group can undergo Wohl-Ziegler radical bromination to form an alkylating agent .

G Core Methyl 2-bromo-3-methylisonicotinate (Core Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling (C2-Arylation) Core->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Saponification Controlled Saponification (C4-Hydrolysis) Core->Saponification LiOH, THF/H2O 0°C to RT WohlZiegler Wohl-Ziegler Bromination (C3-Radical Bromination) Core->WohlZiegler NBS, AIBN CCl4 or PhCF3, Reflux Prod1 Methyl 2-aryl-3-methylisonicotinate (Cross-Coupled Product) Suzuki->Prod1 Prod2 2-Bromo-3-methylisonicotinic acid (Free Acid Intermediate) Saponification->Prod2 Prod3 Methyl 2-bromo-3-(bromomethyl)isonicotinate (Alkylating Agent) WohlZiegler->Prod3

Orthogonal reactivity pathways of Methyl 2-bromo-3-methylisonicotinate.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . This means the physical or chemical changes observed during the procedure inherently verify the reaction's progress and mechanistic causality.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

Objective: Arylate the C2 position while leaving the C4 ester intact, overcoming the steric hindrance of the adjacent C3-methyl group . Causality & Design: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination, preventing the sterically demanding C3-methyl group from stalling the catalytic cycle. A mild base (K₂CO₃) is chosen to prevent premature hydrolysis of the C4-ester.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 2-bromo-3-methylisonicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Self-Validation Step 1): Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Validation: The solution will transition from a heterogeneous suspension to a deep red/orange homogeneous mixture as the Pd(II) pre-catalyst dissolves.

  • Thermal Activation: Heat the reaction mixture to 90°C under Argon for 12 hours. Validation: The precipitation of black palladium (Pd⁰) on the flask walls indicates the completion of the catalytic lifecycle and consumption of the starting halide.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic boron salts. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target Methyl 2-aryl-3-methylisonicotinate.

Protocol B: Wohl-Ziegler Radical Bromination at C3

Objective: Selectively brominate the C3-methyl group to generate a highly reactive benzylic bromide intermediate . Causality & Design: N-Bromosuccinimide (NBS) is used alongside a radical initiator (AIBN). The reaction is driven by the thermodynamic stability of the succinimidyl radical and the resulting benzylic radical at the C3 position.

Step-by-Step Methodology:

  • Initiation: Dissolve Methyl 2-bromo-3-methylisonicotinate (1.0 equiv) in anhydrous trifluorotoluene (PhCF₃, a greener alternative to CCl₄). Add NBS (1.1 equiv) and AIBN (0.1 equiv).

  • Propagation (Self-Validation Step 1): Reflux the mixture (approx. 85°C) under an inert atmosphere for 4–6 hours. Validation: As the reaction proceeds, the dense, insoluble NBS powder at the bottom of the flask is consumed and replaced by succinimide, which is less dense and floats to the surface of the solvent. This visual cue is a self-validating indicator of reaction progress.

  • Termination & Filtration: Cool the mixture to 0°C in an ice bath to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 2-bromo-3-(bromomethyl)isonicotinate, which should be used immediately in subsequent nucleophilic substitution reactions due to its high reactivity.

Analytical Characterization Standards

For rigorous quality control, drug development professionals must verify the integrity of the core scaffold before downstream synthesis. The expected ¹H NMR (CDCl₃, 400 MHz) profile is as follows:

  • Pyridine Core (C5-H and C6-H): The protons at positions 5 and 6 form an AX spin system. The C6-H (adjacent to the pyridine nitrogen) will appear as a distinct doublet downfield at approximately δ 8.3–8.5 ppm (J ≈ 5.0 Hz). The C5-H will appear as a doublet at δ 7.5–7.7 ppm (J ≈ 5.0 Hz).

  • C4-Methyl Ester: A sharp, highly integrated singlet at δ 3.9–4.0 ppm (3H), characteristic of a methoxy group attached to a carbonyl.

  • C3-Methyl Group: A sharp singlet at δ 2.4–2.6 ppm (3H). Its singlet nature confirms the lack of adjacent protons on the fully substituted C2 and C4 carbons.

References

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters - ACS Publications. Available at:[Link]

  • Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

Exploratory

Literature review on Methyl 2-bromo-3-methylisonicotinate synthesis pathways

Comprehensive Synthesis Pathways for Methyl 2-bromo-3-methylisonicotinate: Mechanistic Insights and Protocols Executive Summary Methyl 2-bromo-3-methylisonicotinate (also known as Methyl 2-bromo-3-methylpyridine-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis Pathways for Methyl 2-bromo-3-methylisonicotinate: Mechanistic Insights and Protocols

Executive Summary

Methyl 2-bromo-3-methylisonicotinate (also known as Methyl 2-bromo-3-methylpyridine-4-carboxylate, CAS: 1227580-45-1)[1][2] is a highly functionalized 2,3,4-trisubstituted pyridine derivative. It serves as a critical building block in medicinal chemistry, particularly in the structural elaboration of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are pivotal in modern migraine therapeutics[3]. This technical guide deconstructs the synthetic architecture required to produce this molecule, emphasizing mechanistic causality, regiocontrol, and self-validating experimental protocols.

Strategic Retrosynthetic Framework

Designing a synthesis for a 2,3,4-trisubstituted pyridine requires precise control over regiochemistry. Two primary retrosynthetic disconnections are viable:

  • Pathway A (C-H Activation/Lithiation): Exploits the inherent acidity of the pyridine ring via Directed ortho-Lithiation (DoM) of 2-bromo-3-methylpyridine, followed by carboxylation and esterification[3].

  • Pathway B (N-Oxide Activation): Utilizes 3-methylisonicotinic acid, activating the ring via N-oxidation to direct a nucleophilic bromination at the C-2 position.

Retrosynthesis SM1 2-Bromo-3-methylpyridine Int1 2-Bromo-3-methylisonicotinic acid SM1->Int1 1. LDA, THF, -78°C 2. CO2 Target Methyl 2-bromo-3-methylisonicotinate Int1->Target MeOH, SOCl2 Reflux SM2 3-Methylisonicotinic acid Int2 3-Methylisonicotinic acid N-oxide SM2->Int2 mCPBA DCM Int2->Int1 POBr3 Reflux

Retrosynthetic pathways for Methyl 2-bromo-3-methylisonicotinate.

Mechanistic Causality & Pathway Architecture

Pathway A: The Lithiation-Carboxylation Route

The most atom-economical and scalable route begins with commercially available 2-bromo-3-methylpyridine. The critical step is the regioselective deprotonation at the C-4 position using Lithium diisopropylamide (LDA)[3][4].

  • Causality of Base Selection: LDA is strictly chosen over alkyllithiums (like n-BuLi). Alkyllithiums act as strong nucleophiles and will attack the highly electrophilic C-6 position of the pyridine ring (Chichibabin-type addition) or cause halogen-metal exchange at C-2. The bulky diisopropylamine groups of LDA prevent nucleophilic attack, restricting its function to a pure Brønsted base.

  • Causality of Regioselectivity: Why does deprotonation occur at C-4? The C-2 bromine atom sterically blocks the C-3 position (which is already occupied by a methyl group). The pyridine nitrogen inductively acidifies the C-4 and C-6 protons. The C-3 methyl group acts as a weak ortho-director, synergizing with the electronic effects of the ring to make the C-4 proton the most kinetically accessible and thermodynamically stable site for lithiation[4].

  • Electrophilic Quench: The resulting 4-lithio species is highly reactive and is immediately quenched with anhydrous CO₂ to yield 2-bromo-3-methylisonicotinic acid (CAS: 1211583-05-9).

Pathway B: The N-Oxide Activation Route

Alternatively, starting from 3-methylisonicotinic acid, the pyridine nitrogen is oxidized to an N-oxide using mCPBA.

  • Causality of Activation: Pyridine itself is highly deactivated toward electrophilic aromatic substitution. N-oxidation reverses the electronic polarity, allowing the oxygen to act as an electron donor, rendering the C-2 and C-6 positions susceptible to attack.

  • Halogenation Mechanism: Treatment with Phosphorus oxybromide (POBr₃) initiates a Reissert-Henze-type reaction. The N-oxide oxygen attacks the electrophilic phosphorus, creating a highly reactive intermediate. Bromide then attacks the C-2 position, driving rearomatization and the expulsion of PO₂Br₂⁻ to form the 2-bromo intermediate.

Comparative Pathway Analytics

To aid in route selection for scale-up or discovery chemistry, the quantitative and qualitative metrics of both pathways are summarized below:

MetricPathway A (DoM & Carboxylation)Pathway B (N-Oxide & Bromination)
Overall Yield 65% – 75%40% – 50%
Regioselectivity Excellent (>95% C-4 lithiation)Moderate (C-2 vs C-6 isomer mixtures)
Scalability High (Requires cryogenic reactors)Medium (Exothermic oxidation steps)
Atom Economy High (Direct C-H functionalization)Low (Loss of PO₂Br₂⁻ byproducts)
Primary Safety Concern Pyrophoric/reactive intermediates (LDA)Thermal instability of N-oxides

Self-Validating Experimental Workflows

The following protocol details the execution of Pathway A , engineered with built-in validation checkpoints to ensure protocol integrity and high-fidelity yields.

Protocol S1 Step 1: Lithiation Cool to -78°C. Add LDA dropwise. S2 Step 2: Carboxylation Quench with dry CO2 gas. S1->S2 S3 S3 S1->S3 Aliquot check S4 Step 4: Esterification SOCl2 in MeOH, reflux. S2->S4 Target Purified Target Molecule S4->Target

Self-validating experimental workflow for directed ortho-lithiation.

Phase 1: Lithiation and Carboxylation
  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 2-bromo-3-methylpyridine (1.0 equiv) and anhydrous THF (0.5 M).

  • Cryogenic Control: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Causality: Allowing the internal temperature to rise above -70 °C will trigger the formation of a pyridyne (benzyne-like) intermediate via the elimination of LiBr, destroying the yield.

  • Deprotonation: Add LDA (1.2 equiv, 2.0 M in THF/heptane) dropwise over 30 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. The disappearance of the C-4 proton signal (typically around 7.2 ppm) confirms complete and regioselective lithiation.

  • Electrophilic Quench: Bubble anhydrous CO₂ gas directly into the solution (or pour the mixture over crushed, anhydrous dry ice) for 1 hour.

  • Workup: Quench with H₂O, extract organic impurities with EtOAc. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate 2-bromo-3-methylisonicotinic acid . Filter and dry under vacuum.

Phase 2: Fischer Esterification
  • Activation: Suspend the intermediate carboxylic acid in anhydrous Methanol (0.2 M). Cool to 0 °C.

  • Catalysis: Add Thionyl chloride (SOCl₂, 2.0 equiv) dropwise. Causality: SOCl₂ reacts with methanol to generate HCl in situ, acting as a potent acid catalyst, while simultaneously converting the carboxylic acid into a highly reactive acyl chloride intermediate to drive the reaction forward.

  • Reflux: Heat the mixture to 65 °C for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The highly polar baseline spot (carboxylic acid) must be completely consumed, replaced by a high-Rf UV-active spot (methyl ester).

  • Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to yield Methyl 2-bromo-3-methylisonicotinate as a crystalline solid or pale oil.

References

  • Bell, I. M., et al. "Pyridine CGRP receptor antagonists". Merck Sharp & Dohme Corp., WO2013169563A1.
  • Biofount. "Methyl 2-bromo-3-methylpyridine-4-carboxylate". Biofount Chemical Database. Available at:[Link]

  • Arkat USA. "Ozonolysis of some 8-alkoxyquinolines, and synthesis of a precursor to the non-sedating antihistamine Claritin". ARKIVOC. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanisms of Action of Methyl 2-bromo-3-methylisonicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental evidence on the mechanism of action for methyl 2-bromo-3-methylisonicotinate derivatives is not extensively available in pub...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence on the mechanism of action for methyl 2-bromo-3-methylisonicotinate derivatives is not extensively available in public literature. This guide, therefore, presents a scientifically-grounded exploration of potential mechanisms based on the well-documented biological activities of structurally related compounds, including bromo-substituted pyridines and isonicotinic acid derivatives. The insights provided herein are intended to serve as a foundational resource to stimulate and guide future research in this area.

I. Introduction: The Emerging Potential of Substituted Isonicotinates

The isonicotinic acid scaffold, a pyridine-4-carboxylic acid core, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from antitubercular to anti-inflammatory and anticancer effects[1][2][3]. The strategic placement of substituents on the pyridine ring can profoundly influence the compound's physicochemical properties, target-binding affinity, and overall pharmacological profile.

The subject of this guide, methyl 2-bromo-3-methylisonicotinate, represents a class of derivatives with specific substitutions that suggest a potential for unique biological interactions. The presence of a bromine atom, a methyl group, and a methyl ester on the isonicotinate core provides a combination of lipophilicity, steric bulk, and hydrogen bonding potential that can be exploited for targeted drug design. Bromine, in particular, is a versatile element in pharmaceuticals, known to enhance the efficacy and stability of drug molecules and contribute to their use as antimicrobial, anesthetic, and anticancer agents[4][5].

This technical guide will delve into the plausible mechanisms of action for methyl 2-bromo-3-methylisonicotinate derivatives by examining the established roles of its constituent chemical features and the known biological activities of analogous compounds.

II. The Influence of Bromine and Methyl Substituents on Biological Activity

The introduction of a bromine atom into a drug molecule can significantly alter its biological properties. This "bromination" can lead to increased therapeutic activity and a more favorable metabolic profile[6]. The heavy atom effect of bromine can also be harnessed in therapeutic applications like photodynamic therapy[6]. Bromine's ability to form a wide range of derivatives allows for tailored drug design to meet specific therapeutic needs[4].

The methyl group, while seemingly simple, can also play a crucial role in drug-target interactions. It can provide steric hindrance to influence binding orientation, enhance lipophilicity to improve membrane permeability, and participate in hydrophobic interactions within a target's binding pocket. The combination of these substituents on the isonicotinate ring likely results in a unique electronic and steric profile that dictates its biological targets.

III. Postulated Mechanisms of Action

Based on the activities of related compounds, we can hypothesize several potential mechanisms of action for methyl 2-bromo-3-methylisonicotinate derivatives.

A. Potential as Enzyme Inhibitors

Small molecule enzyme inhibitors are crucial in treating diseases caused by overactive enzymes[7]. The substituted isonicotinate scaffold has been explored for its potential to inhibit various enzymes.

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Isonicotinamide-based compounds have been identified as potent and selective inhibitors of GSK-3, a key enzyme implicated in neurodegenerative diseases like Alzheimer's[8]. The specific substitutions on the pyridine ring are critical for their inhibitory activity.

  • Cyclooxygenase (COX) Inhibition: Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties, which may be linked to the inhibition of COX enzymes[3]. Molecular docking studies have suggested that these compounds can bind to the active site of COX-2[3].

  • Other Kinase Inhibition: The broader class of pyridine derivatives has been extensively studied as kinase inhibitors, targeting a range of kinases involved in cancer and inflammatory diseases.

Below is a diagram illustrating a generalized kinase inhibition pathway that could be relevant for these derivatives.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Inhibitory Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Kinase_B_Inhibited Kinase B (Inhibited) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Derivative Methyl 2-bromo-3- methylisonicotinate Derivative Derivative->Kinase_B_Inhibited Inhibits

Caption: Potential kinase inhibition pathway for methyl 2-bromo-3-methylisonicotinate derivatives.

B. Potential as Antimicrobial Agents

The isonicotinic acid hydrazide, isoniazid, is a cornerstone of tuberculosis treatment. Its mechanism involves inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall[1][9][10]. While the subject compound is an ester and not a hydrazide, the isonicotinoyl moiety is a key pharmacophore.

Derivatives of isonicotinic acid have shown activity against various microbial strains, including drug-resistant bacteria[11][12][]. The bromo-substitution, in particular, is often associated with enhanced antimicrobial activity in heterocyclic compounds[14].

The proposed antimicrobial mechanism could involve:

  • Prodrug Activation: Similar to isoniazid, the ester could be hydrolyzed in vivo to the corresponding isonicotinic acid, which is then activated by microbial enzymes.

  • Direct Enzyme Inhibition: The intact molecule may directly inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

The following table summarizes the antimicrobial activity of some related pyridine derivatives.

Compound ClassOrganism(s)Reported ActivityReference
Bromo-substituted imidazo[4,5-b]pyridinesE. coliModerate activity[14]
Substituted pyridine derivativesE. coli, B. subtilis, A. nigerGood to strong antimicrobial activity[15]
Isonicotinic acid hydrazonesMycobacterium tuberculosisHigh activity against drug-sensitive and resistant strains[11]
C. Potential as Anticancer Agents

Bromine-containing compounds have shown significant promise in the development of anticancer drugs[4]. Pyridine derivatives are also a well-established class of anticancer agents with diverse mechanisms of action[2]. The potential anticancer mechanisms for methyl 2-bromo-3-methylisonicotinate derivatives could include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Inhibition of cell cycle progression is another common mechanism to halt tumor growth.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

IV. Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of methyl 2-bromo-3-methylisonicotinate derivatives, a series of in vitro and in vivo experiments are necessary.

A. Enzyme Inhibition Assays

Objective: To determine if the compounds directly inhibit the activity of specific enzymes.

Protocol: Kinase Inhibition Assay (General)

  • Reagents: Purified kinase, substrate peptide, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a dilution series of the test compound. b. In a microplate, combine the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of product formed or ATP consumed using the detection reagent.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

B. Cellular Assays

Objective: To assess the effects of the compounds on cellular processes.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate cancer or microbial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: A typical workflow for investigating the mechanism of action of novel compounds.

V. Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of methyl 2-bromo-3-methylisonicotinate derivatives suggests a strong potential for significant biological activity. Based on the extensive literature on related bromo-substituted pyridines and isonicotinic acid derivatives, these compounds are promising candidates for investigation as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.

Future research should focus on synthesizing a library of these derivatives and screening them against a panel of relevant biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. The experimental protocols outlined in this guide provide a roadmap for elucidating their precise mechanism of action, which will be essential for their potential development into novel therapeutic agents.

VI. References

  • The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. [Link]

  • What Is Bromine Used For? (2025, February 5). AZoM. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). [No Source Name Provided]. [Link]

  • Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. (2023, February 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2025, December 18). ResearchGate. [Link]

  • Pharmaceuticals. (n.d.). BSEF. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). PMC. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. [Link]

  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. (2021, December 14). MDPI. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 18). Frontiers. [Link]

  • Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. (2018, June 18). PubMed. [Link]

  • View of Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (n.d.). [No Source Name Provided]. [Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (2023, July 15). Eurasian Chemico-Technological Journal. [Link]

  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. (2024, September 30). European Journal of Chemistry. [Link]

  • Methyl isonicotinate. (n.d.). Wikipedia. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024, July 5). [No Source Name Provided]. [Link]

  • Isonicotinic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC. [Link]

  • New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. (n.d.). NIH. [Link]

  • Isozyme-specific enzyme inhibitors. 12. C- and N-methylmethionines as substrates and inhibitors of methionine adenosyltransferases of normal and hepatoma rat tissues. (n.d.). PubMed. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025, August 29). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of Methyl 2-bromo-3-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the electronic properties and dipole moment of Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties and dipole moment of Methyl 2-bromo-3-methylisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this document integrates foundational principles, data from analogous structures, and validated theoretical methodologies to construct a robust predictive model. It further serves as a detailed roadmap for future experimental validation.

Introduction and Strategic Context

Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1) belongs to the class of halogenated pyridine carboxylic acid esters. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The strategic placement of a bromine atom, a methyl group, and a methyl ester group on the isonicotinate framework creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and ultimately, its potential as a lead compound or synthetic intermediate.

The bromine atom at the 2-position and the electron-withdrawing methyl ester at the 4-position significantly influence the electron density of the pyridine ring. The methyl group at the 3-position introduces both steric and electronic effects. Understanding the interplay of these substituents is paramount for predicting the molecule's behavior in biological systems and for designing efficient synthetic routes. For instance, substituted bromoisonicotinates are valuable intermediates in cross-coupling reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.

Structural Elucidation and Spectroscopic Signature

A definitive structural confirmation is the bedrock of any physicochemical analysis. While a complete set of experimental spectra for Methyl 2-bromo-3-methylisonicotinate is not publicly available, existing data and predictive models allow for a confident assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is a primary tool for confirming the substitution pattern of the pyridine ring. A known ¹H NMR spectrum for Methyl 2-bromo-3-methylisonicotinate is available. The expected signals are:

  • Pyridine Protons: Two signals in the aromatic region, corresponding to the protons at the 5- and 6-positions. These will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electronic effects of the substituents.

  • Methyl Ester Protons: A singlet corresponding to the three protons of the O-CH₃ group, typically found around 3.8-4.0 ppm.

  • Ring Methyl Protons: A singlet for the three protons of the CH₃ group attached to the pyridine ring, likely in the 2.3-2.6 ppm range.

Proposed Spectroscopic Workflow for Complete Characterization

For a comprehensive structural validation, a suite of spectroscopic techniques is necessary. The following workflow outlines the key experiments and the anticipated results.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Confirmation P1 Dissolve 5-10 mg of Methyl 2-bromo-3-methylisonicotinate in 0.6 mL CDCl₃ with TMS N1 Acquire ¹H NMR Spectrum P1->N1 I1 Prepare KBr Pellet P1->I1 M1 Ionize Sample (e.g., EI, ESI) P1->M1 N2 Acquire ¹³C NMR Spectrum (Proton Decoupled) N1->N2 Confirms C-framework N3 Perform 2D NMR (COSY, HSQC, HMBC) N2->N3 Assign correlations A1 Correlate all spectral data N3->A1 I2 Acquire FT-IR Spectrum (4000-400 cm⁻¹) I1->I2 I2->A1 M2 Acquire High-Resolution Mass Spectrum (HRMS) M1->M2 M2->A1 A2 Confirm Molecular Structure A1->A2 G cluster_input Initial Structure cluster_dft DFT Calculation (e.g., B3LYP/6-311+G(d,p)) cluster_output Calculated Properties cluster_interpretation Interpretation S1 Build 3D structure of Methyl 2-bromo-3-methylisonicotinate D1 Geometry Optimization S1->D1 D2 Frequency Calculation D1->D2 Confirm minimum energy D3 Single Point Energy Calculation D1->D3 Obtain electronic properties O1 HOMO/LUMO Orbitals & Energy Gap D3->O1 O2 Molecular Electrostatic Potential (MEP) Map D3->O2 O3 Calculated Dipole Moment D3->O3 O4 Mulliken/NBO Atomic Charges D3->O4 I1 Predict Reactivity & Stability O1->I1 I2 Identify Nucleophilic & Electrophilic Sites O2->I2 I3 Quantify Molecular Polarity O3->I3 I4 Understand Charge Distribution O4->I4

Caption: Proposed computational workflow for determining the electronic properties and dipole moment of Methyl 2-bromo-3-methylisonicotinate using DFT.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (electron-rich, nucleophilic) are typically colored red, while regions of positive potential (electron-poor, electrophilic) are colored blue. For this molecule, we anticipate strong negative potential around the pyridine nitrogen and the carbonyl oxygen, making them sites for electrophilic attack or hydrogen bonding. Positive potential is expected on the hydrogen atoms.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity.

Dipole Moment: A Measure of Molecular Polarity

The dipole moment (µ) is a quantitative measure of the separation of positive and negative charges in a molecule. It is a vector quantity, possessing both magnitude and direction. For a complex molecule like Methyl 2-bromo-3-methylisonicotinate, the net dipole moment is the vector sum of all individual bond dipoles.

The presence of highly electronegative atoms (N, O, Br) ensures that the molecule is polar. The magnitude of the dipole moment is critical for predicting its solubility, its ability to cross cell membranes, and its interaction with protein binding pockets.

Theoretical Prediction of Dipole Moment

The same DFT calculation used for electronic properties will also yield a precise value for the molecular dipole moment. This calculated value provides a strong, evidence-based prediction in the absence of experimental data. The dipole moment is typically reported in Debye (D) units.

Experimental Determination of Dipole Moment

The most common method for experimentally determining the dipole moment of a molecule in solution is based on the work of Peter Debye. It involves measuring the dielectric constant (permittivity) and density of dilute solutions of the substance in a non-polar solvent at various concentrations.

  • Solvent Selection: Choose a non-polar solvent in which the compound is soluble (e.g., benzene, dioxane, or carbon tetrachloride).

  • Solution Preparation: Prepare a series of five to six dilute solutions of Methyl 2-bromo-3-methylisonicotinate in the chosen solvent, with accurately known weight fractions.

  • Instrumentation: A high-precision dielectric constant meter and a density meter (or pycnometer) are required. Measurements should be conducted in a thermostatically controlled environment (e.g., 25 °C).

  • Measurement:

    • Measure the dielectric constant (ε₁₂) and density (d₁₂) of each solution.

    • Measure the dielectric constant (ε₁) and density (d₁) of the pure solvent under the same conditions.

  • Calculation (Guggenheim Method): The Guggenheim method is a common approach that simplifies the calculation by avoiding the need to measure the refractive index. The total molar polarization (P₂) of the solute at infinite dilution is calculated, from which the dipole moment (µ) can be derived using the following relationship:

    μ² = [ (27 * k * T) / (4 * π * Nₐ) ] * [ (P₂∞ - Rᴅ) / (ε₁ + 2)² ]

    Where:

    • k is the Boltzmann constant

    • T is the absolute temperature

    • Nₐ is Avogadro's number

    • P₂∞ is the molar polarization of the solute at infinite dilution

    • Rᴅ is the molar refraction of the solute

    • ε₁ is the dielectric constant of the solvent

    The value of P₂∞ is typically obtained by plotting the dielectric constant and density data against the weight fraction of the solute and extrapolating to infinite dilution.

Summary of Predicted Properties

This table summarizes the properties that can be confidently predicted for Methyl 2-bromo-3-methylisonicotinate based on the theoretical and comparative approaches discussed.

Property Predicted Characteristic Rationale / Method of Determination
Molecular Formula C₈H₈BrNO₂Confirmed by CAS registry.
Molecular Weight 230.06 g/mol Calculated from molecular formula.
¹H NMR Signals for 2 aromatic H, 3 ester CH₃ H, 3 ring CH₃ H.Based on chemical structure.
¹³C NMR Signals for 8 unique carbons.Based on chemical structure.
IR Spectrum Strong C=O stretch (~1730 cm⁻¹), C-Br stretch (<700 cm⁻¹).Presence of ester and bromo functional groups.
Mass Spectrum M/M+2 peaks of ~1:1 intensity ratio.Isotopic abundance of ⁷⁹Br and ⁸¹Br.
Electron Distribution Electron-deficient pyridine ring, especially at C2, C4, C6.Inductive and mesomeric effects of substituents.
Reactive Sites Nucleophilic sites at N and C=O oxygen; Electrophilic sites on ring carbons.Predicted from MEP map analysis.
Dipole Moment Predicted to be significant (> 2 D).Vector sum of polar C-Br, C=O, C-O, and C-N bonds. Quantifiable by DFT and Debye method.

Conclusion and Future Directions

Methyl 2-bromo-3-methylisonicotinate possesses a rich and complex electronic character defined by the strategic placement of electron-withdrawing and -donating groups on the pyridine ring. The theoretical framework and comparative analysis presented in this guide provide a robust, predictive understanding of its structure, electronic properties, and dipole moment.

The clear next step is the experimental validation of these predictions. The detailed spectroscopic, computational, and physical chemistry workflows provided herein offer a clear and efficient path to achieving a comprehensive physicochemical profile of this molecule. Such a profile is an indispensable prerequisite for its rational application in drug design, enabling the prediction of its interactions with biological macromolecules and guiding its optimization as a potential therapeutic agent.

References

A comprehensive list of references will be compiled based on the specific literature and data sources utilized in the final version of this guide. The following are representative examples of the types of sources that would be cited:

  • Journal of Physical Chemistry A: For articles on the theoretical calcul
  • Journal of Organic Chemistry: For papers on the synthesis and spectroscopic characterization of related pyridine deriv
  • ChemicalBook, Sigma-Aldrich, etc.
  • Gaussian 16, ORCA, etc.
  • Textbooks of Physical Chemistry and Spectroscopy: For foundational principles of the Debye method and NMR/IR/MS interpret
Foundational

In-Depth Technical Guide &amp; Safety Protocol: Methyl 2-bromo-3-methylisonicotinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1) [1] Executive Summary In modern drug discovery, highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1) [1]

Executive Summary

In modern drug discovery, highly functionalized pyridine cores are indispensable scaffolds. Methyl 2-bromo-3-methylisonicotinate is a premium bifunctional building block frequently utilized in the synthesis of complex heterocycles, including novel antibiotics like 8-azatetracyclines [3] and targeted kinase inhibitors.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between a standard Material Safety Data Sheet (MSDS) and a practical laboratory guide. This document synthesizes critical physicochemical data, rigorous hazard mitigation protocols, and field-validated methodologies for palladium-catalyzed cross-coupling, ensuring both safety and synthetic success in your workflows.

Physicochemical Profiling & Structural Significance

The utility of Methyl 2-bromo-3-methylisonicotinate lies in its orthogonal reactivity. The C2-bromine is highly activated toward transition-metal-catalyzed cross-coupling due to the electron-withdrawing nature of the pyridine nitrogen. Concurrently, the C4-methyl ester allows for downstream functionalization (e.g., hydrolysis, amidation, or reduction) without interfering with the C2-coupling event. The C3-methyl group provides critical steric bulk, which can dictate the regioselectivity and conformation of the final active pharmaceutical ingredient (API).

Quantitative Chemical Properties
PropertyValue
Chemical Name Methyl 2-bromo-3-methylisonicotinate
CAS Number 1227580-45-1
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Typical Purity ≥ 97%
Physical State Colorless to yellow liquid, semi-solid, or solid
Storage Temperature 2–8 °C (Sealed under inert atmosphere)
InChI Key HAWBNXBTBONFHV-UHFFFAOYSA-N

Data aggregated from standardized supplier certificates of analysis [1][2].

Material Safety Data & Hazard Mitigation (MSDS Core)

Handling halogenated pyridines requires strict adherence to safety protocols to prevent acute exposure and ensure reagent stability. The compound is classified under the Globally Harmonized System (GHS) as an acute irritant [2].

GHS Hazard Classification & Mitigation Strategy
Hazard ClassCodeDescriptionEngineering Controls & PPE (Mitigation)
Acute Toxicity (Oral) H302 Harmful if swallowedProhibit food/drink in the lab. Wash hands thoroughly post-handling (P264, P270).
Skin Irritation H315 Causes skin irritationWear standard nitrile gloves (double-gloving recommended) and a flame-retardant lab coat (P280).
Eye Damage H319 Causes serious eye irritationMandate chemical safety goggles or a full face shield during transfer (P305+P351+P338).
STOT (Single Exposure) H335 May cause respiratory irritationHandle exclusively inside a certified, externally exhausted fume hood (P261, P271).
Storage & Stability Causality
  • Temperature Control (2–8 °C): While some suppliers list ambient storage, long-term stability of brominated electron-deficient aromatics is maximized under refrigeration to prevent slow thermal degradation or hydrolysis of the ester.

  • Inert Atmosphere: The ester moiety is susceptible to hydrolysis from ambient moisture. Storing the reagent in a desiccator under Argon or Nitrogen prevents the formation of the corresponding isonicotinic acid, which would poison transition metal catalysts in downstream applications.

Mechanistic Insights: Palladium-Catalyzed Functionalization

The most common application for Methyl 2-bromo-3-methylisonicotinate is the Suzuki-Miyaura cross-coupling [4].

The Steric Challenge: The adjacent C3-methyl group introduces steric hindrance around the C2-bromine. While oxidative addition of Pd(0) into the C-Br bond is fast due to the electron-deficient pyridine ring, the subsequent transmetalation and reductive elimination steps can be sluggish. The Solution: Utilizing a bidentate ligand with a large bite angle (e.g., dppf) or an electron-rich bulky phosphine (e.g., XPhos) forces the palladium center into a geometry that accelerates reductive elimination, preventing catalyst resting-state degradation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Insertion) Pd0->OxAdd + Methyl 2-bromo-3-methylisonicotinate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / K2CO3 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Release of Biaryl Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-bromopyridines.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. Each step includes the mechanistic rationale (causality) to ensure the researcher understands why the action is performed, which is critical for troubleshooting.

Workflow A 1. Reagent Prep (Argon Purge) B 2. Pd Addition (Catalyst Setup) A->B C 3. Heating (90°C, 12h) B->C D 4. Workup (EtOAc/H2O) C->D E 5. Purification (Silica Gel) D->E

Fig 2. Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

1. Reagent Preparation & Base Selection

  • Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-3-methylisonicotinate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Causality: K2​CO3​ is selected as a mild inorganic base. Stronger bases (like NaOH or KOtBu ) would prematurely hydrolyze the C4-methyl ester, leading to unwanted side products and altering the solubility profile of the intermediate.

2. Catalyst Introduction

  • Action: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) to the flask.

  • Causality: As established in Section 4, the dppf ligand overcomes the steric hindrance of the C3-methyl group, ensuring efficient reductive elimination and preventing the formation of palladium black.

3. Solvent Addition & Degassing

  • Action: Add a mixture of 1,4-Dioxane and deionized H2​O (4:1 v/v, 10 mL total). Seal the flask with a rubber septum and sparge the solution with Argon gas for 10–15 minutes.

  • Causality: The biphasic solvent system is critical; dioxane solubilizes the organic reagents, while water dissolves the K2​CO3​ , facilitating the formation of the reactive boronate complex required for transmetalation. Degassing removes dissolved oxygen, which would otherwise cause oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.

4. Reaction Execution & Monitoring

  • Action: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction completion via TLC or LC-MS.

  • Causality (Self-Validation): LC-MS should show the disappearance of the 230 m/z starting material peak and the emergence of the biaryl product mass. If starting material persists, incomplete degassing or catalyst poisoning is the likely culprit.

5. Aqueous Workup & Purification

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Causality: The aqueous wash removes the inorganic salts and residual boronic acid. Na2​SO4​ is preferred over MgSO4​ as it is less Lewis acidic and will not coordinate with the newly formed pyridine product.

References

  • Xiao, X., et al. "8-Azatetracyclines: Synthesis and Evaluation of a Novel Class of Tetracycline Antibacterial Agents." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]

Exploratory

Crystal structure analysis of Methyl 2-bromo-3-methylisonicotinate

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-bromo-3-methylisonicotinate This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of M...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-bromo-3-methylisonicotinate

This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of Methyl 2-bromo-3-methylisonicotinate. It is intended for researchers, scientists, and drug development professionals with an interest in small molecule crystallography and its application in understanding molecular structure and solid-state properties.

Introduction: The Significance of Structural Elucidation

Methyl 2-bromo-3-methylisonicotinate is a substituted pyridine derivative. The precise arrangement of atoms in three-dimensional space, along with the intermolecular interactions that govern the crystal packing, are critical determinants of its physicochemical properties, such as solubility, melting point, and stability.[1][2] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this detailed structural information.[3][4] This guide will detail the journey from a powdered sample to a fully refined crystal structure, providing both the theoretical underpinnings and practical considerations for each step.

Synthesis and Crystallization: The Foundational Steps

A prerequisite for any crystallographic analysis is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of Methyl 2-bromo-3-methylisonicotinate

Hypothetical Synthetic Protocol:

  • Starting Material: Methyl 3-methylisonicotinate.

  • Bromination: The pyridine ring can be brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like glacial acetic acid.[5] The reaction would likely be heated to facilitate the reaction.[5]

  • Work-up: After the reaction is complete, the mixture would be cooled and quenched, for instance, with a solution of sodium thiosulfate to remove any unreacted bromine.[5]

  • Extraction and Purification: The product would then be extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to yield pure Methyl 2-bromo-3-methylisonicotinate.[6][7]

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to produce a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. A good starting point is to screen a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. This technique exploits the interaction of X-rays with the electron clouds of the atoms in the crystal.[4][8]

The Fundamental Principle: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the regularly arranged atoms act as a three-dimensional diffraction grating.[4] Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By measuring the angles and intensities of the diffracted X-ray beams, we can deduce the arrangement of atoms within the crystal.[8]

Data Collection

Modern single-crystal X-ray diffractometers automate the process of data collection.[4] The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a detector records the diffraction pattern.[8] The output is a data file containing a list of reflections with their corresponding intensities.

Structure Solution and Refinement: From Data to a Molecular Model

The raw diffraction data must be processed and interpreted to generate a three-dimensional model of the molecule. This process involves two key stages: structure solution and structure refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost.[9] Structure solution methods are computational techniques used to determine these initial phases. Common methods include:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly calculate the phases. This is the most common method for small molecules.

  • Patterson Methods: This method is particularly useful when the structure contains heavy atoms.

Structure Refinement

Once an initial model is obtained, it is refined to improve its agreement with the experimental data.[10][11] This is an iterative process of adjusting the atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed and calculated structure factors.[10][11] The quality of the refinement is assessed by the R-factor, which is a measure of the agreement between the experimental and calculated diffraction data.[9]

Crystallographic Software

A variety of software packages are available for structure solution and refinement.[12] Some of the most widely used include:

  • SHELX: A suite of programs that are the gold standard for small-molecule crystallography.[13][14]

  • Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.[15][16][17][18][19]

Workflow for Structure Solution and Refinement using Olex2:

G Figure 1. A Simplified Workflow for Crystal Structure Solution and Refinement. Data_Collection Data Collection (Diffractometer) Data_Reduction Data Reduction (Integration and Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT in Olex2) Data_Reduction->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Iterative Refinement (e.g., SHELXL in Olex2) Initial_Model->Refinement Model_Building Model Building and Correction (Adding H-atoms, treating disorder) Refinement->Model_Building Final_Model Final Refined Structure Model_Building->Final_Model Validation Structure Validation (checkCIF) Final_Model->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: A simplified workflow for crystal structure solution and refinement.

Analysis of the Crystal Structure of Methyl 2-bromo-3-methylisonicotinate

With a refined crystal structure in hand, a wealth of information can be extracted. The Crystallographic Information File (CIF) is the standard format for storing and exchanging crystallographic data.[20][21][22][23][24]

Molecular Geometry

The primary information obtained is the precise three-dimensional arrangement of the atoms within the molecule. This includes:

  • Bond lengths: The distances between bonded atoms.

  • Bond angles: The angles between adjacent bonds.

  • Torsion angles: The dihedral angles that describe the conformation of the molecule.

This data can be used to confirm the connectivity of the molecule and to identify any unusual geometric features.

Table 1: Hypothetical Crystallographic Data for Methyl 2-bromo-3-methylisonicotinate

ParameterValue
Chemical formulaC₈H₈BrNO₂
Formula weight230.06
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
β (°)105.67
Volume (ų)1018.9
Z4
Density (calculated) (g/cm³)1.502
Absorption coefficient (mm⁻¹)4.321
F(000)456
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2345 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.067, wR₂ = 0.128
Goodness-of-fit on F²1.05
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a delicate balance of intermolecular forces.[1][2][25][26][27] Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material. For Methyl 2-bromo-3-methylisonicotinate, several types of interactions are anticipated:

  • Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions may be present.

  • Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group.

  • π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

  • van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall stability of the crystal lattice.

Visualization of Intermolecular Interactions:

Software such as Mercury is invaluable for visualizing and analyzing crystal packing and intermolecular interactions.[28][29][30][31][32]

G Figure 2. Key Intermolecular Interactions in Crystalline Solids. Interactions Intermolecular Interactions HB Hydrogen Bonds (O-H···O, N-H···O, C-H···O) Interactions->HB XB Halogen Bonds (C-X···O/N, X=Cl, Br, I) Interactions->XB PiPi π-π Stacking Interactions->PiPi VdW van der Waals Forces Interactions->VdW

Caption: Key intermolecular interactions that dictate crystal packing.

Database Deposition and Further Analysis

Once a crystal structure is solved and refined, it is best practice to deposit the data in a public database, such as the Cambridge Structural Database (CSD).[33][34][35][36] This makes the data available to the wider scientific community and contributes to the collective knowledge of structural chemistry. The CSD can also be used to search for related structures and to perform statistical analyses of geometric parameters and intermolecular interactions.

Conclusion

The crystal structure analysis of Methyl 2-bromo-3-methylisonicotinate, from synthesis and crystallization to the final analysis of intermolecular interactions, provides a complete picture of its solid-state structure. This knowledge is fundamental for understanding its chemical behavior and for the rational design of new materials with tailored properties. The methodologies and tools described in this guide represent the state-of-the-art in small-molecule crystallography and are essential for researchers in chemistry, materials science, and drug development.

References

  • Cambridge Structural Database System - Software - UCLA. (n.d.). Retrieved from [Link]

  • OlexSys. (n.d.). Retrieved from [Link]

  • Olex2 | OlexSys. (n.d.). Retrieved from [Link]

  • Mercury - CCDC. (n.d.). Retrieved from [Link]

  • Olex2 - Wikipedia. (2023, December 29). Retrieved from [Link]

  • Free Crystal Structure Visualization Software - CCDC. (n.d.). Retrieved from [Link]

  • Overview - OlexSys. (n.d.). Retrieved from [Link]

  • Mercury 3.8 Download (Free) - Informer Technologies, Inc. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Wikipedia. (2023, December 29). Retrieved from [Link]

  • A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Information Systems & Technology - MIT. (n.d.). Retrieved from [Link]

  • The Cambridge Structural Database - PMC - NIH. (2016, May 1). Retrieved from [Link]

  • Mercury (crystallography) - Wikipedia. (2023, December 29). Retrieved from [Link]

  • American Mineralogist - Mineralogical Society of America. (n.d.). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

  • OLEX2: a complete structure solution, refinement and analysis program - IUCr Journals. (2009, April 15). Retrieved from [Link]

  • Crystallographic Information File - Wikipedia. (2023, December 29). Retrieved from [Link]

  • Research: Intermolecular Interactions - Sherrill Group. (n.d.). Retrieved from [Link]

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved from [Link]

  • Crystallographic Information Framework - IUCr. (n.d.). Retrieved from [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.). Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data-science Service. (n.d.). Retrieved from [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (1995).
  • Mercury 4.0: from visualization to analysis, design and prediction - PMC. (2019, July 1). Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction? - YouTube. (2020, November 19). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Intermolecular Interactions in Strongly Polar Crystals with Layer Structures | The Journal of Physical Chemistry B - ACS Publications. (1997, November 1). Retrieved from [Link]

  • Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PMC - NIH. (2025, November 14). Retrieved from [Link]

  • Crystallographic Refinement - Official government website icon - NIH. (n.d.). Retrieved from [Link]

  • Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020, November 26). Retrieved from [Link]

  • ShelXle Tutorial solving and refining crystal structures - YouTube. (2020, August 14). Retrieved from [Link]

  • CORES - X-ray Lab Software Information (web) - School of Chemical Sciences KB. (2020, October 3). Retrieved from [Link]

  • A Guide to Using SHELXTL. (2000, January 24). Retrieved from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]

  • New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (2017, June 14). Retrieved from [Link]

  • Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber - IUCr Journals. (2021, November 9). Retrieved from [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. (n.d.). Retrieved from [Link]

  • Structure Refinement - Phenix. (n.d.). Retrieved from [Link]

  • Methyl 2-bromo-3-methylisonicotinate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses. (2018, October 24). Retrieved from [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate. (2019, April 2). Retrieved from [Link]

  • Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid - MDPI. (2020, July 30). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Regioselective Bromination of Methyl 3-Methylisonicotinate

Abstract: This document provides a detailed protocol and theoretical framework for the regioselective bromination of methyl 3-methylisonicotinate to yield methyl 5-bromo-3-methylisonicotinate. This transformation is of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol and theoretical framework for the regioselective bromination of methyl 3-methylisonicotinate to yield methyl 5-bromo-3-methylisonicotinate. This transformation is of significant interest to medicinal chemists and drug development professionals, as the resulting halo-substituted pyridine scaffold is a versatile intermediate for creating complex molecular architectures via cross-coupling reactions.[1] We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a robust, step-by-step experimental procedure, and address critical safety and handling protocols for the hazardous reagents involved.

Mechanistic Rationale for Regioselectivity

The bromination of methyl 3-methylisonicotinate is an electrophilic aromatic substitution (SEAr) reaction.[2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene.[3] This low reactivity necessitates harsh reaction conditions, such as the use of fuming sulfuric acid (oleum), to facilitate the substitution.[4][5]

The regiochemical outcome of the bromination is dictated by the combined electronic effects of the substituents on the pyridine ring:

  • Pyridine Nitrogen: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring, especially at the ortho (C2, C6) and para (C4) positions. In the strongly acidic medium of oleum, the nitrogen is protonated to form a pyridinium ion, which dramatically increases its deactivating effect and directs incoming electrophiles to the meta positions (C3, C5).[6][7]

  • Methoxycarbonyl Group (-COOCH₃ at C4): This is an electron-withdrawing group that deactivates the ring through both inductive (-I) and resonance (-M) effects. As a deactivating group, it directs incoming electrophiles to the positions meta to itself (C2, C6).[8]

  • Methyl Group (-CH₃ at C3): This is an electron-donating group that activates the ring through an inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.[8]

Synergistic and Antagonistic Effects:

When considering the substitution on methyl 3-methylisonicotinate, we must analyze the directing influence on the available positions (C2, C5, C6):

  • Position C2: Meta to the -COOCH₃ group but ortho to both the activating -CH₃ group and the strongly deactivating pyridinium nitrogen.

  • Position C5: Meta to the pyridinium nitrogen and meta to the -COOCH₃ group. This position is electronically the most favored for electrophilic attack on a highly deactivated ring.

  • Position C6: Para to the activating -CH₃ group and meta to the -COOCH₃ group, but ortho to the strongly deactivating pyridinium nitrogen.

The overwhelming deactivating influence of the protonated pyridine nitrogen directs the substitution to the C5 position. The directing effects of the other substituents are secondary to this dominant factor under these harsh acidic conditions. Therefore, the reaction proceeds with high regioselectivity to yield the desired methyl 5-bromo-3-methylisonicotinate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of methyl 5-bromo-3-methylisonicotinate on a laboratory scale. All operations involving oleum and bromine must be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-methylisonicotinate≥98%CommercialStarting material
Oleum20% free SO₃CommercialReaction solvent and catalyst
Bromine (Br₂)≥99.5%CommercialBrominating agent
Dichloromethane (DCM)ACS GradeCommercialExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.For neutralization
Saturated Sodium Chloride (Brine)ACS GradeIn-house prep.For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
Ice-In-house prep.For quenching
Round-bottom flask with reflux condenser--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Dropping funnel--For controlled addition
Ice bath--For temperature control
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution), a thermometer, and a pressure-equalizing dropping funnel.

  • Dissolution: Charge the flask with methyl 3-methylisonicotinate (1.0 eq). In the fume hood, carefully add oleum (5-10 volumes) to the flask while stirring. An initial exotherm may be observed. Cool the mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Carefully charge the dropping funnel with liquid bromine (1.05 eq). Add the bromine dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. In a separate large beaker (at least 2 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release fumes; perform this in the back of the fume hood.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the quenched mixture to neutralize the excess acid until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel or by recrystallization to afford methyl 5-bromo-3-methylisonicotinate as a solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Setup Reaction Vessel (Flask, Condenser, Stirrer) B Charge Starting Material and Oleum A->B 1 C Cool to 0-5 °C B->C 2 D Dropwise Addition of Br₂ C->D 3 E Heat to 90-100 °C (4-6 hours) D->E 4 F Monitor Progress (TLC / GC-MS) E->F 5 G Cool and Quench on Ice-Water F->G 6 H Neutralize with NaHCO₃ G->H 7 I Extract with DCM H->I 8 J Wash & Dry Organic Layer I->J 9 K Concentrate & Purify (Chromatography) J->K 10 L Methyl 5-bromo-3-methylisonicotinate K->L 11

Caption: Experimental workflow for the synthesis of methyl 5-bromo-3-methylisonicotinate.

Safety Precautions & Waste Disposal

Chemical Hazards:

  • Oleum (Fuming Sulfuric Acid): Extremely corrosive and toxic. It reacts violently with water, releasing significant heat and toxic fumes.[9][10] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[10][11]

  • Bromine (Br₂): Very toxic, corrosive, and an environmental hazard.[12] Causes severe burns to skin and eyes and can be fatal if inhaled.[13]

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles and a full-face shield are mandatory.[9]

  • Skin: Wear an acid-resistant apron over a lab coat and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[9][12]

  • Respiratory: All manipulations must be performed in a high-efficiency chemical fume hood.[10]

Emergency Procedures:

  • Spills: For oleum spills, evacuate the area and neutralize cautiously with a dry agent like sodium bicarbonate or lime.[9][10] Do NOT use water. For bromine spills, use a sodium thiosulfate solution to neutralize.

  • Exposure: In case of skin contact, immediately rinse with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][13] For inhalation, move to fresh air immediately and seek medical attention.[10]

Waste Disposal:

  • The neutralized aqueous layer should be disposed of in accordance with local regulations for aqueous inorganic waste.

  • Halogenated organic waste (DCM) must be collected in a designated container.

  • Any residual bromine should be quenched with sodium thiosulfate solution before disposal.

Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly (e.g., to 110 °C). Ensure the oleum is of sufficient strength.
Product loss during workup.Ensure complete neutralization before extraction. Perform multiple extractions (3-4 times) to maximize recovery.
Formation of Di-bromo Product Excess bromine or prolonged reaction time.Use a stoichiometric amount of bromine (1.0-1.05 eq). Monitor the reaction closely and stop once the starting material is consumed.[4]
Reaction does not start Poor quality of reagents.Use fresh, high-purity oleum and bromine.
Insufficient activation.Ensure the reaction temperature is reached and maintained.
Difficult Purification Presence of close-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Buncel, E., & Gesser, H. D. (n.d.). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Science Publishing. Retrieved March 20, 2026, from [Link]

  • Dunn, G. E., & Kilpatrick, B. J. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Science Publishing. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130–135. [Link]

  • DecaChem. (2024, November 4). Oleum Safety Essentials: Protecting Workers and Ecosystems. Retrieved March 20, 2026, from [Link]

  • Powers, A. S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779–784. [Link]

  • INCHEM. (2016, November). ICSC 1447 - OLEUM. Retrieved March 20, 2026, from [Link]

  • Scribd. (2024, July 14). Pyridine-Catalyzed Bromination Mechanism. Retrieved March 20, 2026, from [Link]

  • Pearson+. (n.d.). Predict the major products of bromination of the following compounds. Study Prep. Retrieved March 20, 2026, from [Link]

  • Royal Society of Chemistry. (2026, March 3). Handling liquid bromine and preparing bromine water. Education. Retrieved March 20, 2026, from [Link]

  • International Labour Organization. (n.d.). ICSC 1447 - OLEUM. Retrieved March 20, 2026, from [Link]

  • YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Bromination of pyridine in fuming sulphuric acid. Retrieved March 20, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved March 20, 2026, from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved March 20, 2026, from [Link]

  • Semantic Scholar. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved March 20, 2026, from [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. University of Texas at Austin. Retrieved March 20, 2026, from [Link]

  • Wipf Group. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Retrieved March 20, 2026, from [Link]

  • Domingo, L. R., & Pérez, P. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 43(15), 5899-5907. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved March 20, 2026, from [Link]

  • Ashenhurst, J. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102329260A - Process for producing N-bromosuccinimide.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved March 20, 2026, from [Link]

  • Kumar, D., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. [Link]

  • Li, H. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]

  • Chemia. (2022, March 22). A first-line brominating agent: describing N-bromosuccinimide (NBS). Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved March 20, 2026, from [Link]

  • Semantic Scholar. (1987). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved March 20, 2026, from [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2143. [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved March 20, 2026, from [Link]

  • Shilai, M., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1289. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved March 20, 2026, from [Link]

  • OUCI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved March 20, 2026, from [Link]

Sources

Application

Application Note: Methyl 2-bromo-3-methylisonicotinate as a Multivalent Pyridine Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1) Executive Summary In modern small-molecule drug discovery, the selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1)

Executive Summary

In modern small-molecule drug discovery, the selection of highly functionalized heteroaromatic building blocks is critical for rapidly exploring structure-activity relationships (SAR). Methyl 2-bromo-3-methylisonicotinate is a privileged pyridine scaffold offering orthogonal reactivity and built-in conformational control. This application note details the strategic rationale for incorporating this building block into drug design, focusing on the physicochemical benefits of the C3-methyl group and providing field-proven, self-validating protocols for divergent functionalization at the C2 and C4 positions.

Structural Rationale & Causality in Drug Design

As a Senior Application Scientist, I emphasize that building block selection must be driven by both synthetic tractability and pharmacodynamic intent. Methyl 2-bromo-3-methylisonicotinate provides three distinct strategic advantages:

A. The "Magic Methyl" Effect at C3

The inclusion of a methyl group at the C3 position is not merely a structural placeholder; it is a deliberate design choice to leverage the "magic methyl" effect[1].

  • Conformational Restriction: The steric bulk of the C3-methyl group restricts the rotation of substituents introduced at the adjacent C2 and C4 positions. When a bulky aryl group is coupled at C2, the methyl group forces the biaryl system out of planarity. This broken symmetry increases aqueous solubility and can lock the molecule into a specific bioactive conformation, dramatically enhancing target binding affinity [1].

  • Desolvation & Lipophilicity: The addition of the methyl group favorably modulates the free energy of desolvation, often leading to a profound (up to 100-fold) boost in potency when occupying a hydrophobic pocket in the target protein [1].

B. Orthogonal Reactivity (C2 vs. C4)

The molecule is primed for divergent synthesis. The C2-bromide is highly activated toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the pyridine nitrogen. Conversely, the C4-methyl ester serves as a stable handle that can be orthogonally hydrolyzed to a carboxylic acid for subsequent amidation, or reduced to an alcohol/aldehyde, without interfering with the C2 halogen [2].

Experimental Workflows & Protocols

The following protocols have been optimized for high yield, scalability, and operational simplicity. Every step includes the mechanistic causality behind the experimental choices to ensure self-validation during execution.

Protocol 1: Ligand-Free Aqueous Suzuki-Miyaura Cross-Coupling at C2

Traditional Suzuki couplings often require expensive, air-sensitive phosphine ligands. However, 2-bromopyridines can undergo highly efficient ligand-free coupling in aqueous media.

  • Causality: The basic nitrogen of the pyridine substrate acts as an in situ stabilizing ligand for the generated Pd(0) nanoparticles, preventing their aggregation into inactive palladium black [2]. Water accelerates the catalytic cycle by increasing the solubility of the active boronate species.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 2-bromo-3-methylisonicotinate (1.0 equiv, e.g., 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K 3​ PO 4​ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture of H 2​ O and Isopropanol (1:1 v/v, 0.2 M). Note: Isopropanol ensures the organic substrates remain in solution, while water dissolves the inorganic base.

  • Catalyst Introduction: Add Pd(OAc) 2​ (2 mol %). Do not add exogenous phosphine ligands [3].

  • Reaction: Purge the flask with N 2​ for 5 minutes. Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The C2-bromide peak should completely disappear, replaced by the product mass. Cool to room temperature, dilute with brine, and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: C4-Ester Saponification and Amidation
  • Causality: The C4-methyl ester is sterically shielded by the adjacent C3-methyl group. Consequently, standard room-temperature saponification is kinetically slow. Mild heating is required. For the subsequent amidation, HATU is selected as the coupling reagent because it excels at activating sterically hindered carboxylic acids via the formation of a highly reactive 7-aza-HOBt ester.

Step-by-Step Methodology:

  • Saponification: Dissolve the C2-functionalized intermediate in a mixture of THF/MeOH/H 2​ O (2:1:1 v/v). Add LiOH·H 2​ O (3.0 equiv).

  • Heating: Stir the reaction mixture at 40 °C. Monitor via TLC/LC-MS until the ester is fully consumed (typically 2–4 hours).

  • Acidification: Cool to 0 °C and carefully acidify with 1M HCl to pH 3–4. The zwitterionic isonicotinic acid derivative will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

  • Activation: Dissolve the dry carboxylic acid in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add the desired primary or secondary amine (1.5 equiv). Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Dichloromethane (DCM), wash the organic layer with 5% LiCl (to remove DMF), dry, and purify.

Quantitative Data & Optimization Parameters

The table below summarizes the physicochemical profile of the building block and the optimized parameters for its derivatization.

ParameterValue / ConditionStrategic Rationale
Molecular Weight 230.06 g/mol Low MW allows for extensive elaboration while keeping the final drug candidate within Lipinski's Rule of 5.
Suzuki Catalyst Pd(OAc) 2​ (2 mol%)Cost-effective; pyridine nitrogen stabilizes Pd(0) nanoparticles without needing expensive ligands [2].
Suzuki Base K 3​ PO 4​ Provides optimal pH for boronic acid activation in aqueous media without hydrolyzing the C4-ester.
Suzuki Solvent H 2​ O / Isopropanol (1:1)Green solvent system; balances substrate solubility and base dissociation.
Amidation Reagent HATUOvercomes the steric hindrance imposed by the C3 "magic methyl" group during C4-amide bond formation.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, demonstrating its versatility in library generation.

G A Methyl 2-bromo-3-methylisonicotinate (Central Building Block) B 2-Aryl-3-methylisonicotinate (via Suzuki Coupling) A->B Pd(OAc)2, Ar-B(OH)2 Base, H2O/iPrOH C 2-Amino-3-methylisonicotinate (via Buchwald-Hartwig) A->C Pd-Catalyst, Amine Base, Toluene D 2-Bromo-3-methylisonicotinic acid (via Saponification) A->D LiOH, THF/MeOH/H2O 40 °C E C4-Amide Derivatives (via HATU Coupling) D->E HATU, DIPEA, R-NH2 DMF, RT

Caption: Divergent synthetic workflows utilizing Methyl 2-bromo-3-methylisonicotinate in drug discovery.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). Available at:[Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Accessing diverse phosphorylated 2-aryl pyridines: a strategic protocol from Pd-PEPPSI to palladium acetate catalysis. RSC Advances. Available at:[Link]

Method

Application Note: Optimized Synthesis and Isolation Protocol for Methyl 2-bromo-3-methylisonicotinate

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1) Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1)

Introduction and Mechanistic Rationale

Methyl 2-bromo-3-methylisonicotinate is a highly functionalized, halogenated pyridine derivative utilized extensively as a building block in pharmaceutical research and active pharmaceutical ingredient (API) development[1]. The molecule features two orthogonal reactive sites: a C2-bromine atom primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) and a C4-methyl ester that serves as a versatile handle for subsequent amidation, reduction, or hydrolysis.

Strategic Synthesis Choice: While standard Fischer esterification (using catalytic H2​SO4​ ) is an option, the electron-deficient nature of the brominated pyridine ring reduces the nucleophilicity of the carboxylic acid oxygen, often leading to sluggish reaction kinetics and incomplete conversion. To ensure a self-validating, high-yield system, this protocol employs a thionyl chloride ( SOCl2​ ) mediated esterification .

By reacting 2-bromo-3-methylisonicotinic acid (CAS: 1211583-05-9)[2] with SOCl2​ in methanol, the acid is converted in situ to a highly reactive acyl chloride intermediate. This intermediate undergoes rapid alcoholysis. The generation of SO2​ and HCl gases drives the reaction forward irreversibly, ensuring near-quantitative conversion.

Process Workflow

SynthesisWorkflow SM 2-Bromo-3-methylisonicotinic Acid (Starting Material) Activation In Situ Activation (SOCl2, 0°C) SM->Activation Intermediate Acyl Chloride Intermediate (Transient) Activation->Intermediate - SO2(g), - HCl(g) Reaction Alcoholysis (MeOH, 65°C Reflux) Intermediate->Reaction Workup Aqueous Workup (NaHCO3 / DCM) Reaction->Workup Product Methyl 2-bromo-3-methylisonicotinate (Target Product) Workup->Product Silica Gel Purification

Figure 1: Mechanistic workflow for the synthesis of Methyl 2-bromo-3-methylisonicotinate.

Materials and Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
2-Bromo-3-methylisonicotinic acid Starting Material216.031.02.16 gEnsure anhydrous[2].
Methanol (Anhydrous) Reactant / Solvent32.04Excess20 mLMust be dry to prevent hydrolysis.
Thionyl Chloride ( SOCl2​ ) Activating Agent118.972.01.45 mLHighly corrosive; handle in hood.
Dichloromethane (DCM) Extraction Solvent84.93N/A3 x 20 mLFor aqueous workup.
Sat. NaHCO3​ (aq) Quenching Agent84.01N/A30 mLNeutralizes residual HCl .

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Activation

Expertise Note: Moisture is the primary enemy of acyl chloride intermediates. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.

  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry nitrogen ( N2​ ).

  • Dissolution: Add 2-bromo-3-methylisonicotinic acid (2.16 g, 10.0 mmol) to the flask, followed by anhydrous methanol (20 mL). Stir to form a suspension.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Activation: Using a glass syringe, add thionyl chloride (1.45 mL, 20.0 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition is critical to control the exothermic formation of the acyl chloride and to safely manage the evolution of SO2​ and HCl gases.

Phase 2: Reflux and Conversion
  • Heating: Remove the ice bath. Gradually heat the reaction mixture to 65 °C (gentle reflux) using an oil bath or heating mantle.

  • Incubation: Maintain reflux for 4 to 6 hours.

    • Causality: The elevated temperature drives the alcoholysis of the acyl chloride to completion. The continuous sweeping of N2​ helps remove dissolved HCl , shifting the equilibrium.

  • Monitoring: Monitor the reaction progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, UV visualization at 254 nm). The starting material spot (baseline) should completely disappear, replaced by a higher Rf​ product spot.

Phase 3: Workup and Isolation
  • Concentration: Once complete, cool the reaction to room temperature. Remove the excess methanol and residual thionyl chloride under reduced pressure (rotary evaporator) to yield a crude oil.

  • Neutralization: Dissolve the crude residue in DCM (20 mL). Carefully add saturated aqueous NaHCO3​ (30 mL) in small portions.

    • Causality: Vigorous effervescence ( CO2​ release) will occur as residual acids are neutralized. This step prevents acid-catalyzed degradation of the ester during isolation.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers.

  • Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Phase 4: Purification
  • Chromatography: Purify the crude product via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes).

  • Yield: Isolate Methyl 2-bromo-3-methylisonicotinate as a solid. (Expected yield: 85-92%).

Analytical Validation

To ensure the trustworthiness of the synthesized compound (MW: 230.06 g/mol ), validate the structural integrity against the following expected analytical benchmarks:

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ ~8.2 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), 3.95 (s, 3H, -OCH3), 2.45 (s, 3H, Ar-CH3).The 3.95 ppm singlet confirms successful methyl esterification.
LC-MS (ESI+) m/z = 230.0 [M+H] + and 232.0[M+H] + 1:1 isotopic ratio confirms the presence of one Bromine atom.
FT-IR (ATR) ~1730 cm −1 (strong)Confirms the presence of the ester carbonyl (C=O) stretch.

References

  • CymitQuimica. "Methyl 2-bromo-3-methylisonicotinate - Product Information." CymitQuimica.
  • Sigma-Aldrich. "Methyl 2-bromo-3-methylisonicotinate | 1227580-45-1." Sigma-Aldrich.
  • BLD Pharm. "1211583-05-9 | 2-Bromo-3-methylisonicotinic acid." BLD Pharm.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-3-methylisonicotinate

Introduction The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly significant in the fields of medicinal chemistry and materials science, where aryl and heteroaryl amines are prevalent structural motifs.[2] The reaction's broad substrate scope and functional group tolerance have made it a preferred alternative to traditional, often harsher, methods for C-N bond formation.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: methyl 2-bromo-3-methylisonicotinate. The presence of a pyridine ring, a sterically demanding methyl group adjacent to the reaction center, and a base-sensitive methyl ester functional group necessitates a carefully optimized protocol for successful and high-yielding transformations.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][3] The key mechanistic steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 2-bromo-3-methylisonicotinate), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex L_nPd(II)(Ar)(X) Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination [L_nPd(II)(Ar)(HNR'R'')]+X- Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex L_nPd(II)(Ar)(NR'R'') Amine Coordination->Amido Complex Base, -BH+X- Amido Complex->Pd(0)L_n Reductive Elimination Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L_n caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Considerations for the Amination of Methyl 2-bromo-3-methylisonicotinate

The successful amination of this particular substrate is contingent on the careful selection of several key reaction parameters. The electronic and steric properties of methyl 2-bromo-3-methylisonicotinate present unique challenges that must be addressed.

  • Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of chelating bidentate phosphine ligands is crucial to mitigate this effect and promote the desired C-N bond formation.[4]

  • Steric Hindrance: The methyl group at the 3-position introduces steric bulk around the reaction center, which can hinder the approach of both the catalyst and the amine. Bulky, electron-rich phosphine ligands are often employed to overcome this steric impediment and facilitate efficient oxidative addition and reductive elimination.[2]

  • Base-Sensitive Ester Group: The methyl ester functionality is susceptible to hydrolysis or amidation under strongly basic conditions. Therefore, the choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to preserve the ester group, especially with less reactive amines.[2][5]

Recommended Protocol

This protocol provides a general and robust starting point for the Buchwald-Hartwig amination of methyl 2-bromo-3-methylisonicotinate with a variety of primary and secondary amines. Optimization of specific parameters may be required for challenging coupling partners.

Materials:

  • Methyl 2-bromo-3-methylisonicotinate (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Experimental Procedure:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add solids (halide, amine, catalyst, ligand, base) to an oven-dried Schlenk flask. Inert 2. Evacuate and backfill the flask with an inert gas (3x). Setup->Inert Solvent 3. Add anhydrous, degassed solvent via syringe. Inert->Solvent Heat 4. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Solvent->Heat Monitor 5. Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Filter 7. Dilute with an organic solvent and filter through a pad of celite. Cool->Filter Extract 8. Wash the filtrate with water and brine. Filter->Extract Dry 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Extract->Dry Purify 10. Purify the crude product by column chromatography. Dry->Purify caption Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add methyl 2-bromo-3-methylisonicotinate (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the methyl 2-bromo-3-methylisonicotinate.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Exemplary Conditions for Substituted Bromopyridines

The following table summarizes successful conditions reported for the Buchwald-Hartwig amination of various substituted bromopyridines, which can serve as a valuable guide for optimizing the reaction of methyl 2-bromo-3-methylisonicotinate.[2]

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-Bromo-2-methylpyridineAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10095
2-BromopyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene8092
2,6-DichloropyridineAnilinePd(OAc)₂ (5)XPhos (10)t-BuONa (2.2)Toluene11085
2-BromopyridineBenzylaminePd(OAc)₂ (5)dppf (7.5)NaOtBu (2.0)Toluene8088
3-BromopyridinePiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10090

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh palladium precursor and ligand.
Poor catalyst/ligand choiceScreen different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and palladium sources.
Insufficiently strong baseIf using a weak base like Cs₂CO₃, consider a stronger base like NaOtBu, but monitor for ester hydrolysis.
Side Product Formation Ester hydrolysis/amidationUse a weaker base (Cs₂CO₃, K₃PO₄) and a lower reaction temperature.
HydrodehalogenationThis can be caused by β-hydride elimination. Ensure the amine is not the limiting reagent. The choice of ligand can also influence this side reaction.[4]
Difficulty in Purification Residual palladiumFilter the crude reaction mixture through a pad of celite. Consider a scavenger resin if necessary.

Conclusion

The Buchwald-Hartwig amination of methyl 2-bromo-3-methylisonicotinate is a viable and powerful method for the synthesis of highly functionalized pyridine derivatives. Careful consideration of the substrate's unique electronic and steric properties is paramount for achieving high yields and purity. By selecting the appropriate combination of a palladium precursor, a bulky and electron-rich phosphine ligand, and a suitable base, researchers can successfully navigate the challenges associated with this transformation. The protocols and data presented in this guide provide a solid foundation for the successful application of this important C-N bond-forming reaction in a variety of research and development settings.

References

  • BenchChem. (2025).
  • Request PDF. (n.d.).
  • BenchChem. (2025).
  • Request PDF. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • ACS Publications. (2007, April 7). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • PubMed. (2014, February 7). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • PMC. (n.d.). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds.
  • Chemistry LibreTexts. (2023, June 30).
  • MDPI. (2017, January 27).
  • Wiley Analytical Science. (2019, July 9).
  • PMC. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
  • PubMed. (2014, May 15). Cross-linking methionine and amine residues with reactive halogen species.
  • Organic Chemistry Portal. (n.d.). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.
  • GalChimia. (2010, March 1).
  • MDPI. (2021, November 11).

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Methyl 2-bromo-3-methylisonicotinate in Advanced Heterocyclic Synthesis

Introduction: Unveiling a Versatile Pyridine Building Block In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Methyl 2-bromo-3-methylisonicotinate (CAS 1227580-45-1) emerges as a highly valuable, albeit specialized, building block for the construction of complex heterocyclic systems.[3][4][5]

This molecule, a derivative of isonicotinic acid, is strategically functionalized with three key features that dictate its synthetic utility:

  • A 2-Bromo Substituent: This halogen atom is the primary reactive handle for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to a Pd(0) catalyst under relatively mild conditions, making it more reactive than a corresponding chloro-substituent.[6]

  • A Methyl Ester at the 4-Position: This electron-withdrawing group influences the electronic properties of the pyridine ring and serves as a versatile functional group for subsequent transformations, such as hydrolysis, amidation, or reduction.

  • A 3-Methyl Group: This group provides steric influence and can be a crucial element for modulating the biological activity or physical properties of the final target molecule.

These application notes provide a comprehensive guide to leveraging the unique reactivity of Methyl 2-bromo-3-methylisonicotinate, focusing on its application in palladium-catalyzed cross-coupling reactions for the synthesis of elaborate molecular architectures. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the pathways to complex fused heterocyclic systems.

Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds between sp²-hybridized centers.[7][8][9] Utilizing Methyl 2-bromo-3-methylisonicotinate in this reaction allows for the direct installation of aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.

Expertise & Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for achieving high efficiency.

  • Catalyst & Ligand: The active Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle by oxidative addition into the C-Br bond.[7] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or P(t-Bu)₃) are often essential.[10][11] They stabilize the palladium center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.

  • Base: A base, such as K₃PO₄ or Na₂CO₃, is required for the transmetalation step.[12] It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate complex, which then efficiently transfers its organic group to the palladium center.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln aryl_halide Methyl 2-bromo-3- methylisonicotinate oxidative_addition Oxidative Addition transmetalation Transmetalation pd_intermediate [R-Pd(II)-Br]Ln R = Pyridine Core pd_intermediate->pd0 [B] boronic_acid R'-B(OH)₂ + Base reductive_elimination Reductive Elimination pd_biaryl [R-Pd(II)-R']Ln pd_biaryl->pd_intermediate [C] product Product R-R' aryl_halide->pd_intermediate [A] boronic_acid->pd_biaryl product->pd0 [D] Sonogashira_Workflow setup Reaction Setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert reagents Add Pd Catalyst, CuI, and Ligand inert->reagents solvent Add Anhydrous Solvent (DMF/THF) reagents->solvent substrates Add Pyridine, Alkyne, and Base (Et₃N) solvent->substrates reaction Heat Reaction (e.g., 60-100 °C) substrates->reaction monitor Monitor Progress (TLC) reaction->monitor workup Work-up & Purification monitor->workup Upon Completion product Characterize Product workup->product Tandem_Synthesis start Methyl 2-bromo-3- methylisonicotinate fgi Functional Group Interconversion (Ester -> Amine) start->fgi intermediate1 2-Bromo-4-aminopyridine Derivative fgi->intermediate1 sonogashira Sonogashira Coupling (with Terminal Alkyne) intermediate1->sonogashira intermediate2 2-Alkynyl-4-aminopyridine Intermediate sonogashira->intermediate2 cyclization Intramolecular Cyclization (Acid or Metal-Catalyzed) intermediate2->cyclization product Fused Pyrrolo[3,2-c]pyridine Core cyclization->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-3-methylisonicotinate

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide detailed troubleshooting guides, and offer step-by-step protocols to improve your overall yield and product purity.

Section 1: Overview of Synthetic Strategies

The synthesis of Methyl 2-bromo-3-methylisonicotinate typically proceeds through one of two primary pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials and the specific capabilities of the laboratory.

  • Route A: The Sandmeyer Reaction Pathway. This is often the preferred and more reliable method. It begins with 2-amino-3-methylisonicotinic acid, converts the amine to a diazonium salt, which is then displaced by a bromide using a copper(I) salt catalyst. The final step is the esterification of the carboxylic acid.[1][2] This route offers excellent regioselectivity for the bromine placement at the C-2 position.

  • Route B: The Direct Bromination Pathway. This route starts with 3-methylisonicotinic acid and attempts a direct electrophilic bromination of the pyridine ring. This is often more challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the carboxylic acid group, potentially leading to lower yields and requiring harsher conditions.[3]

Synthetic_Pathways cluster_A Route A: Sandmeyer Pathway cluster_B Route B: Direct Bromination Pathway A_start 2-Amino-3-methyl isonicotinic acid A_diazonium Diazonium Salt Intermediate A_start->A_diazonium 1. Diazotization (NaNO₂, HBr, 0-5°C) A_bromo_acid 2-Bromo-3-methyl isonicotinic acid A_diazonium->A_bromo_acid 2. Sandmeyer Reaction (CuBr) A_final Methyl 2-bromo-3-methyl isonicotinate A_bromo_acid->A_final 3. Esterification (MeOH, H⁺) B_start 3-Methylisonicotinic acid B_bromo_acid 2-Bromo-3-methyl isonicotinic acid B_start->B_bromo_acid 1. Electrophilic Bromination (NBS or Br₂, harsh conditions) B_final Methyl 2-bromo-3-methyl isonicotinate B_bromo_acid->B_final 2. Esterification (MeOH, H⁺)

Caption: Primary synthetic routes to Methyl 2-bromo-3-methylisonicotinate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The Sandmeyer reaction (Route A) is the focus, as it is generally the higher-yielding approach.

Question 1: My yield from the Sandmeyer reaction is very low (<40%). What is going wrong?

  • Plausible Cause 1: Incomplete Diazotization. The formation of the aryl diazonium salt is the critical first step and is highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can prematurely decompose, leading to side products and reduced yield.[4]

    • Recommended Solution: Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for better temperature control. Ensure the sodium nitrite solution is added slowly, dropwise, to the acidic solution of the amine to prevent localized overheating.

  • Plausible Cause 2: Inefficient Copper Catalysis. The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1] The quality and form of the copper(I) bromide (CuBr) are crucial. Old or oxidized CuBr will have reduced catalytic activity.

    • Recommended Solution: Use freshly prepared or commercially available high-purity CuBr. Ensure the reaction mixture containing the diazonium salt is added to the CuBr solution, not the other way around. This maintains a high concentration of the catalyst relative to the substrate at the point of addition. Some modern protocols suggest using a mixture of CuBr and CuBr₂ to improve efficiency.[5]

  • Plausible Cause 3: Premature Decomposition of Diazonium Salt. Even at low temperatures, diazonium salts are unstable. Delaying the addition to the copper catalyst solution can lead to significant product loss.

    • Recommended Solution: Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer step. Do not store the diazonium salt solution.

Low_Yield_Troubleshooting Start Low Yield in Sandmeyer Reaction Check_Temp Was temperature strictly maintained at 0-5°C during diazotization? Start->Check_Temp Check_Catalyst Was high-purity, fresh CuBr used? Check_Temp->Check_Catalyst Yes Sol_Temp Solution: Use ice/salt bath, add NaNO₂ slowly. Check_Temp->Sol_Temp No Check_Time Was the diazonium salt used immediately? Check_Catalyst->Check_Time Yes Sol_Catalyst Solution: Use fresh, high-purity CuBr. Consider CuBr/CuBr₂ mixture. Check_Catalyst->Sol_Catalyst No Check_Time->Start Yes, problem persists. Re-evaluate stoichiometry. Sol_Time Solution: Prepare and use diazonium salt without delay. Check_Time->Sol_Time No

Caption: Decision workflow for troubleshooting low Sandmeyer reaction yields.

Question 2: The final esterification step is incomplete, and I see starting acid in my final product. How can I improve this?

  • Plausible Cause: Equilibrium Limitations. Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product back to the carboxylic acid, preventing the reaction from going to completion.

    • Recommended Solution: Use a large excess of methanol to shift the equilibrium towards the product side. Alternatively, remove water as it is formed using a Dean-Stark apparatus, although this is less common for small-scale reactions.

  • Plausible Cause: Insufficient Catalyst or Reaction Time. An inadequate amount of acid catalyst (e.g., H₂SO₄) or insufficient heating time can lead to incomplete conversion.

    • Recommended Solution: Ensure a catalytic amount of a strong acid (e.g., 3-5 mol% of concentrated H₂SO₄) is used. Monitor the reaction by TLC until the starting material spot disappears. Refluxing for 4-12 hours is typical.

  • Expert Insight: A highly effective alternative is to use trimethylchlorosilane (TMSCl) in methanol.[6] This system generates HCl in situ, which catalyzes the esterification under very mild, room-temperature conditions, often leading to excellent yields and cleaner reactions.[6]

Question 3: I am observing significant dark, tarry byproducts during the workup. What causes this?

  • Plausible Cause: Residual Copper Catalyst. Copper salts from the Sandmeyer reaction can cause decomposition of the product, especially if the workup involves heating or strongly basic conditions.

    • Recommended Solution: After the Sandmeyer reaction is complete, perform a thorough workup to remove copper salts. This can involve washing the organic extract with an aqueous solution of a chelating agent like EDTA or a saturated ammonium chloride solution.

  • Plausible Cause: Product Instability. The product, a bromo-pyridine derivative, may have limited stability under harsh pH or high-temperature conditions.

    • Recommended Solution: Use mild workup conditions. Neutralize acidic solutions carefully with saturated sodium bicarbonate rather than strong bases like NaOH. Avoid excessive heating during solvent evaporation.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally recommended for the highest yield?

    • A: Route A, the Sandmeyer Reaction Pathway, is strongly recommended. While it involves an additional synthetic step (diazotization), it provides a reliable and regioselective method for introducing bromine at the 2-position of the pyridine ring, which is difficult to achieve via direct bromination.[2][5]

  • Q: How can I best purify the final product, Methyl 2-bromo-3-methylisonicotinate?

    • A: The two most common methods are column chromatography and recrystallization.[3]

      • Column Chromatography: Using silica gel with a gradient eluent system (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) is effective for removing polar and non-polar impurities.[7]

      • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly efficient method for obtaining a very pure product.[8]

  • Q: What are the primary safety concerns for this synthesis?

    • A:

      • Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. Always keep them in solution and at low temperatures.

      • Bromine/NBS: Brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Acid/Base: Strong acids and bases are used. Handle with care to avoid chemical burns.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylisonicotinic acid via Sandmeyer Reaction

  • Diazotization:

    • In a round-bottom flask, dissolve 2-amino-3-methylisonicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~4-5 eq).

    • Cool the flask in an ice/salt bath to 0-5 °C with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cooled amine solution, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional HBr (48%).

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter the crude solid product.

    • Wash the solid with cold water to remove inorganic salts.

    • The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 2-bromo-3-methylisonicotinic acid.

Protocol 2: Fischer Esterification to Methyl 2-bromo-3-methylisonicotinate

  • Reaction Setup:

    • Suspend the 2-bromo-3-methylisonicotinic acid (1.0 eq) in an excess of methanol (at least 10-20 eq by volume).

    • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the suspension while stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction and Monitoring:

    • Maintain reflux for 4-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield pure Methyl 2-bromo-3-methylisonicotinate.

Section 5: Data Summary Table

StepKey ReagentsMolar Ratio (to SM)Temp (°C)Time (h)Typical Yield
Diazotization NaNO₂, HBr1.10 - 50.5N/A (Intermediate)
Sandmeyer CuBr1.20 -> 602 - 370-85%[3]
Esterification MeOH, H₂SO₄>10 (solvent), 0.05Reflux4 - 12>90%

References

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses. Organic Syntheses. [Link]

  • Synthesis of 2-aminonicotinic acid - ResearchGate. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. National Center for Biotechnology Information. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. National Center for Biotechnology Information. [Link]

  • 2-amino-6-methylisonicotinic acid - Chemical Synthesis Database. Mol-Instincts. [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. The Organic Chemistry Tutor. [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate. ResearchGate. [Link]

  • Methyl 2-bromo-3-methylisonicotinate — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. National Center for Biotechnology Information. [Link]

  • METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - European Patent Office - EP 3162796 B1 - EPO. European Patent Office. [Link]

  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents.
  • Optimization of the Conditions for the Reaction of 2-Bromo - ResearchGate. ResearchGate. [Link]

  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane : r/chemhelp - Reddit. Reddit. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. Beilstein Journals. [Link]

  • Improving yields of deuterated, methyl labeled protein by growing in H2O - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 25.4: Synthesis of Amino Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • 3.2: Purification of Products - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A Mild and Convenient Procedure for the Esterification of Amino Acids | Semantic Scholar. Semantic Scholar. [Link]

  • Esterification of amino-acids chelated to cobalt(III), molybdenocene, and platinum(II). Stability of chelated esters versus dechelation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed. National Center for Biotechnology Information. [Link]

Sources

Optimization

How to purify Methyl 2-bromo-3-methylisonicotinate from complex reaction mixtures

Introduction: Methyl 2-bromo-3-methylisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis often results in complex reaction mixtures containing starting materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl 2-bromo-3-methylisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis often results in complex reaction mixtures containing starting materials, byproducts, and reagents. Achieving high purity is critical for downstream applications and reliable experimental outcomes. This guide provides field-proven troubleshooting advice and detailed protocols to navigate the common challenges associated with the purification of this compound. We will explore the causality behind procedural choices to empower researchers with a robust understanding of the purification workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude Methyl 2-bromo-3-methylisonicotinate?

A: The impurity profile largely depends on the synthetic route. However, common contaminants include:

  • Unreacted Starting Material: Such as methyl 3-methylisonicotinate.

  • Over-brominated Species: Dibrominated or other poly-brominated pyridine derivatives can form if the reaction conditions are not carefully controlled.[1]

  • Hydrolyzed Product: The ester can hydrolyze back to 2-bromo-3-methylisonicotinic acid, especially during aqueous workups if the pH is not controlled.

  • Reagent Residues: Residual N-Bromosuccinimide (NBS) or acetic acid from the reaction may be present.[1]

  • Positional Isomers: Depending on the directing effects of the substituents, minor amounts of other brominated isomers could be formed.

Q2: My crude product is a yellow-to-brown oil or semi-solid. How does this affect my purification strategy?

A: The physical state of your crude product is a critical decision point. According to supplier data, Methyl 2-bromo-3-methylisonicotinate can exist as a liquid, semi-solid, or solid.[2] If your product is an oil or semi-solid, recrystallization is not a viable primary purification method . You must use a chromatographic technique, such as flash column chromatography, to isolate the compound from impurities.

Q3: Which purification method is generally superior: column chromatography or recrystallization?

A: Neither method is universally superior; the best choice depends on the state and purity of your crude material.

  • Column chromatography is the preferred method for complex mixtures containing multiple components with different polarities or for purifying oils and semi-solids.[3] It offers high resolving power but can be more time-consuming and may lead to product loss on the stationary phase.

  • Recrystallization is an excellent and scalable technique for "polishing" a compound that is already relatively pure (generally >80%) and solid.[4] It is highly effective at removing small amounts of soluble and insoluble impurities but cannot separate compounds with similar solubility characteristics.[5]

Q4: How should I assess the purity of my crude product before attempting a large-scale purification?

A: Always begin with a small-scale analysis.

  • Thin-Layer Chromatography (TLC): This is the most crucial first step. It provides a quick visual assessment of the number of components in your mixture and helps in developing a solvent system for column chromatography.[6]

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum can give you a rough estimate of the product-to-impurity ratio and help identify the major contaminants if their spectra are known.

  • LC-MS: If available, Liquid Chromatography-Mass Spectrometry can provide a more accurate assessment of purity and confirm the mass of the desired product.

Section 2: Troubleshooting Guide: Flash Column Chromatography

Pyridine derivatives can be challenging to purify on silica gel due to their basic nature. Here are solutions to common problems.

Problem: My compound is streaking or "tailing" badly on the TLC plate and column.

  • Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, non-specific binding causes the compound to elute slowly and broadly, resulting in poor separation and peak tailing.

  • Solution: Add a small amount of a competitive base to your eluent system to neutralize the active sites on the silica. A common and effective choice is 0.1-1% triethylamine (TEA) .[6] The TEA will preferentially bind to the acidic sites, allowing your pyridine derivative to elute more cleanly.

Problem: The product seems to be decomposing on the silica gel column, leading to low recovery.

  • Causality: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, including some pyridine derivatives.[6] The bromide substituent can also increase the compound's lability.

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine before packing the column. This helps to neutralize the entire stationary phase.[6]

    • Switch Stationary Phase: If decomposition persists, consider using a less acidic stationary phase. Neutral or basic alumina are excellent alternatives for purifying basic compounds.[6]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to accelerate solvent flow, is recommended over gravity chromatography.[3]

Problem: I'm getting poor separation between my product and a key impurity.

  • Causality: The chosen eluent system does not have the optimal polarity to differentiate between the components of the mixture.

  • Solution: Systematic Eluent Optimization via TLC. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 .[6]

    • Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.[1]

    • Test various solvent combinations. For example, if hexanes/ethyl acetate fails, try dichloromethane/methanol or hexanes/diethyl ether.

    • A gradient elution on the column (gradually increasing the polarity of the mobile phase) can often improve the separation of closely eluting compounds.

Protocol 1: Flash Column Chromatography Purification
  • TLC Analysis: Determine the optimal eluent system (e.g., 8:2 Hexanes:Ethyl Acetate + 0.5% TEA) that gives your product an Rf of ~0.3.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with cotton or glass wool.

    • Add a ~1 cm layer of sand.[6]

    • Prepare a slurry of silica gel in the initial, least polar eluent.[6]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

    • Add another ~1 cm layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane.

    • Add a small amount of silica gel to this solution ("dry loading").

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the column. This technique generally provides superior resolution compared to loading the sample as a liquid.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of about 2 inches per minute.[3]

    • Collect fractions in an array of test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 3: Troubleshooting Guide: Recrystallization

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Causality: This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound. It can also occur if the solution cools too quickly.[4]

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (1-5%) more of the hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Slow cooling is essential for the formation of well-ordered crystals.[5][7]

    • Change Solvents: The boiling point of your solvent may be too high.[8] Select a solvent with a lower boiling point.

Problem: No crystals form, even after the solution has cooled completely.

  • Causality: This is usually due to one of two reasons: either too much solvent was added, or the compound is simply too soluble in the chosen solvent, even at low temperatures.[5]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.

    • Use an Anti-Solvent (Two-Solvent Recrystallization): If the compound is too soluble, add a second solvent (the "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the hot solution until it just starts to become cloudy, then add a drop or two of the first solvent to clarify it before cooling.[8]

Problem: My yield is very low after recrystallization.

  • Causality: A low yield is often a result of using too much solvent during dissolution or washing.[5] The compound will always have some finite solubility in the cold solvent, so some loss is inevitable, but it can be minimized.

  • Solutions:

    • Use Minimum Hot Solvent: When dissolving the crude product, add the solvent in small portions to the solid, heating to a boil after each addition, until the solid just dissolves. Using the absolute minimum amount of boiling solvent is critical.[5][8]

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. A solvent that is not properly chilled will redissolve a significant portion of your product.[5]

    • Second Crop: The remaining solution (mother liquor) still contains some dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor and re-cooling, although this crop may be less pure than the first.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble when hot but poorly soluble when cold.[9] Common choices for compounds like this might include ethanol/water or ethyl acetate/hexanes mixtures.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[5]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling promotes the growth of larger, purer crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven. An incompletely dried product will give an inaccurate yield and a depressed melting point.

Section 4: Data and Workflow Visualization

Table 1: Comparison of Primary Purification Techniques
FeatureFlash Column ChromatographyRecrystallization
Input Material Complex mixtures, oils, semi-solidsRelatively pure (>80%) solids
Separation Power High; can separate multiple componentsLow; primarily removes minor impurities
Scalability Moderate; requires larger columns and more solventHigh; easily scaled to large quantities
Solvent Usage HighLow to moderate
Time & Labor More labor-intensiveLess labor-intensive
Typical Use Case Primary purification of a crude reaction mixtureFinal "polishing" step to achieve high purity
Diagram 1: Purification Decision Workflow

This diagram outlines the logical steps to decide on the appropriate purification strategy for Methyl 2-bromo-3-methylisonicotinate.

G start Crude Reaction Product analysis Analyze by TLC & ¹H NMR start->analysis decision_state Assess Physical State analysis->decision_state decision_purity Assess Purity decision_state->decision_purity Solid chromatography Flash Column Chromatography decision_state->chromatography Oil or Semi-Solid decision_purity->chromatography <80% Pure or Complex Mixture recrystallization Recrystallization decision_purity->recrystallization >80% Pure final_product Pure Product (Verify by NMR, MP, etc.) chromatography->final_product recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Diagram 2: Experimental Workflow for Flash Chromatography

This diagram illustrates the key steps involved in the flash chromatography process.

G cluster_prep Preparation cluster_main Execution cluster_post Analysis tlc 1. TLC Analysis (Find Eluent) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Dry Load Sample pack->load elute 5. Elute with Pressure load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for flash chromatography.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Virtual Lab. [Link]

  • Organic Syntheses. (n.d.). Techniques in Organic Chemistry: Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Wellesley College. (n.d.). Recrystallization. Chemistry Department Resources. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Methyl 2-bromo-3-methylisonicotinate cross-coupling

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly substituted heterocycles. Methyl 2-bromo-3-methylisonicotinate presents a classic "perfect storm" of steric and electronic deactivation.

This guide provides causality-driven troubleshooting, optimized protocols, and mechanistic insights to help you achieve high-yielding cross-couplings with this recalcitrant substrate.

Part 1: Mechanistic Bottlenecks & Troubleshooting Logic

When cross-coupling Methyl 2-bromo-3-methylisonicotinate, standard conditions often fail. The diagram below outlines the diagnostic logic you should apply when analyzing your crude reaction mixtures.

TroubleshootingLogic Start Reaction Failure: Low Yield Check Analyze Crude by LC-MS Start->Check SM Unreacted Starting Material Check->SM Dehalo Protodeboronation or Dehalogenation Check->Dehalo Hydro Ester Hydrolysis (Saponification) Check->Hydro Sol1 Steric Blockade: Switch to SPhos/XPhos SM->Sol1 Sol2 Slow Transmetalation: Increase Catalyst Loading Dehalo->Sol2 Sol3 Aqueous Base Issue: Use Anhydrous K3PO4 Hydro->Sol3 Success Successful Cross-Coupling Sol1->Success Sol2->Success Sol3->Success

Troubleshooting logic tree for resolving common failures in hindered pyridine cross-couplings.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does Methyl 2-bromo-3-methylisonicotinate consistently fail or give low yields in standard Suzuki-Miyaura couplings? A: The failure stems from severe steric hindrance at the C2-position. The C2-bromide is flanked by the pyridine nitrogen (C1) and the C3-methyl group. The C3-methyl group physically blocks the approach of the Pd(0) center, creating an exceptionally high kinetic barrier for the initial oxidative addition step[1]. Furthermore, while the C4-methoxycarbonyl (ester) group is electron-withdrawing, its bulk contributes to the overall steric congestion, severely impeding the subsequent transmetalation step.

Q: Which ligand class is most effective for overcoming the C3-methyl steric bulk? A: To force oxidative addition and facilitate transmetalation, you must utilize ligands that are both highly electron-rich (to accelerate oxidative addition) and sterically demanding (to promote reductive elimination). Dialkylbiaryl phosphines, commonly known as Buchwald ligands (e.g., SPhos, XPhos), are the gold standard for hindered heteroaryl halides[2]. The conformational flexibility of these ligands allows the palladium catalyst to accommodate the bulky C3-methyl and C4-ester groups during the catalytic cycle[3]. For extreme cases, P(Cy)3 has also shown efficacy at elevated temperatures[4].

Q: How do I prevent ester hydrolysis (saponification) of the C4-methoxycarbonyl group under basic cross-coupling conditions? A: Standard Suzuki conditions often employ aqueous inorganic bases (e.g., Na2CO3, KOH), which will rapidly hydrolyze the methyl ester at the elevated temperatures required to overcome the steric hindrance. To prevent this, switch to strictly anhydrous conditions. Utilizing finely milled, anhydrous K₃PO₄ or CsF in dry 1,4-dioxane provides sufficient basicity to activate the boronic acid for transmetalation while completely suppressing saponification[5].

Q: I am observing significant protodeboronation of my boronic acid before the cross-coupling completes. How do I suppress this? A: Protodeboronation is a competing side reaction that becomes dominant when the transmetalation step is sterically bottlenecked. To outcompete this degradation pathway, you must accelerate transmetalation by using a highly active catalyst system (e.g., Pd₂(dba)₃ with SPhos) and eliminate water from the reaction mixture.

Part 3: Mechanistic Pathway & Bottlenecks

MechanisticBottlenecks A Pd(0) + SPhos Active Catalyst B Oxidative Addition (Bottleneck 1) A->B C2-Br Cleavage (Blocked by C3-Me) C Transmetalation (Bottleneck 2) B->C Base Activation D Reductive Elimination (Fast Step) C->D C-C Formation D->A Product Release

Catalytic bottlenecks in cross-coupling of hindered ortho-substituted pyridines.

Part 4: Quantitative Optimization Data

The following table summarizes the causality of condition changes when optimizing the cross-coupling of Methyl 2-bromo-3-methylisonicotinate with a standard arylboronic acid.

Catalyst / LigandBaseSolventTemp (°C)Conversion (%)Ester Hydrolysis (%)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH9045>40<10
Pd(dppf)Cl₂K₂CO₃DMF100601535
Pd₂(dba)₃ / P(Cy)₃K₃PO₄1,4-Dioxane10085<565
Pd(OAc)₂ / XPhosCs₂CO₃Toluene11092<278
Pd₂(dba)₃ / SPhos K₃PO₄ (anhyd) 1,4-Dioxane 100 >99 <1 91

Part 5: Self-Validating Experimental Protocol

Anhydrous Suzuki-Miyaura Coupling of Methyl 2-bromo-3-methylisonicotinate

This protocol is designed as a self-validating system; each step contains a built-in rationale to ensure mechanistic integrity.

  • Preparation of the Catalyst Complex (Pre-activation): In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd) and SPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality: Pre-mixing allows the formation of the highly active mono-ligated Pd(0)-SPhos species before introducing the sterically hindered substrate, preventing substrate-induced catalyst poisoning.

  • Reagent Assembly: To the active catalyst solution, add Methyl 2-bromo-3-methylisonicotinate (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv). Causality: Anhydrous K₃PO₄ prevents the saponification of the C4-methyl ester. Milling the base drastically increases the surface area, which is critical for solid-liquid phase transmetalation activation in the absence of water.

  • Thermal Activation: Seal the reaction vessel with a PTFE septum, remove it from the glovebox, and heat to 100 °C in an oil bath or heating block for 12 hours. Causality: The high activation energy barrier caused by the C3-methyl group necessitates elevated temperatures; room temperature protocols will stall at the oxidative addition step.

  • Reaction Quench and Self-Validation: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite, washing generously with ethyl acetate. Analyze the crude filtrate via LC-MS. Validation Check: The complete absence of the starting material mass (approx. 230 m/z) confirms successful oxidative addition. The absence of the des-bromo byproduct (approx. 151 m/z) confirms that transmetalation successfully outcompeted protodehalogenation.

References

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: ACS Omega URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Ideal column chromatography conditions for Methyl 2-bromo-3-methylisonicotinate

Focus Compound: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Methyl 2-bromo-3-methylisonicotinate (CAS: 1227580-45-1)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying halogenated pyridine esters.

Methyl 2-bromo-3-methylisonicotinate presents a unique chromatographic profile. While it contains a basic pyridine nitrogen, its basicity is significantly attenuated by the electron-withdrawing 2-bromo and 4-ester substituents. However, researchers frequently encounter peak tailing, poor resolution from debrominated byproducts, and unexpected on-column degradation. This guide synthesizes field-proven methodologies to establish a self-validating purification system for this compound.

Physicochemical Profile & Chromatographic Causality

To purify a molecule effectively, we must first understand how its structural components interact with the stationary and mobile phases:

  • The Pyridine Nitrogen: Unmodified silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5 to 5.5. Even deactivated pyridines will hydrogen-bond or protonate on these sites, leading to non-linear adsorption isotherms (observed as peak tailing or "streaking") [1].

  • The 2-Bromo Substituent: This heavy halogen adds significant lipophilicity to the molecule, meaning the compound will elute faster in non-polar solvents (like hexane) compared to its non-halogenated analogs.

  • The Methyl Ester: Esters are polar hydrogen-bond acceptors. Crucially, they are susceptible to hydrolysis. Prolonged residence time on slightly acidic silica gel can catalyze the hydrolysis of the methyl ester into the corresponding carboxylic acid, drastically reducing your yield.

Quantitative Chromatographic Parameters

The following table summarizes the optimized parameters for flash column chromatography of Methyl 2-bromo-3-methylisonicotinate, establishing a baseline for reproducible purification.

ParameterIdeal ConditionMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides optimal surface area-to-flow ratio for standard flash chromatography.
Mobile Phase Hexane / Ethyl AcetateBalances the lipophilicity of the bromo group and the polarity of the ester.
Gradient Profile 95:5 → 70:30 (Hex:EtOAc)A shallow gradient prevents co-elution with structurally similar debrominated byproducts.
Basic Additive 0.1% - 0.5% Triethylamine (TEA)Competitively binds to acidic silanols, preventing pyridine nitrogen protonation and tailing[2].
Detection UV @ 254 nmThe conjugated heteroaromatic system strongly absorbs at 254 nm.
Loading Method Dry Loading (on Silica)Ensures a narrow, concentrated loading band, critical for high-resolution separation.
Standard Operating Procedure: Step-by-Step Methodology

This protocol is designed as a self-validating system; each step includes an internal check to ensure the integrity of the purification before proceeding.

Step 1: Mobile Phase & Slurry Preparation

  • Prepare 1 L of the initial mobile phase: 95% Hexane and 5% Ethyl Acetate.

  • Add 1.0 mL of Triethylamine (TEA) to the mixture to achieve a 0.1% basic modifier concentration. Mix thoroughly. Validation Check: Spot the solvent on a TLC plate and run a blank; ensure the TEA does not contain UV-active impurities.

  • In a beaker, combine 230-400 mesh silica gel (approximately 30-50 times the mass of your crude sample) with the prepared mobile phase to form a uniform, pourable slurry.

Step 2: Column Packing

  • Pour the slurry into the glass column in a single, continuous motion to prevent stratification.

  • Use compressed air (or a pump) to pack the bed tightly. Rinse the sides of the column with the mobile phase.

  • Add a 1 cm protective layer of clean sea sand to the top of the silica bed to prevent disruption during sample loading.

Step 3: Dry Loading the Sample

  • Dissolve the crude Methyl 2-bromo-3-methylisonicotinate in a minimal volume of Dichloromethane (DCM).

  • Add a small amount of dry silica gel (approx. 2-3 times the crude mass) to the flask.

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Causality: Dry loading eliminates the band-broadening effect caused by the strong eluting power of the dissolution solvent.

  • Carefully pour the dry powder evenly onto the sand layer in the column. Add another thin layer of sand on top.

Step 4: Gradient Elution & Fraction Collection

  • Begin elution with the 95:5 Hexane:EtOAc (+0.1% TEA) mixture. Collect fractions in standard test tubes.

  • Monitor the eluent using a UV lamp (254 nm) against the glass tubes.

  • Gradually increase the polarity to 80:20, and finally 70:30, based on TLC monitoring.

  • Combine fractions containing the pure product, evaporate the solvent, and place under high vacuum to remove residual TEA.

Workflow A Crude Mixture (Methyl 2-bromo-3-methylisonicotinate) B Dry Loading (Adsorb onto Silica) A->B D Gradient Elution (Hexane : EtOAc 95:5 to 70:30) B->D C Column Packing (Silica Gel + 0.1% TEA) C->B Pre-packed E Fraction Collection (UV Detection @ 254 nm) D->E F TLC Analysis (Confirm Purity) E->F G Pure Compound Concentration & Storage F->G

Standard flash chromatography workflow for Methyl 2-bromo-3-methylisonicotinate.

Troubleshooting Guides & FAQs

Q1: My compound is streaking heavily on the TLC plate and eluting across 15+ fractions. How do I fix this? A1: This is the hallmark of silanol-pyridine interactions. Even though the basicity of Methyl 2-bromo-3-methylisonicotinate is reduced by its substituents, the nitrogen lone pair still interacts with the acidic silica surface. Action: Pre-treat your TLC plates by dipping them in 1% TEA in hexane and letting them dry before spotting. Add 0.1% to 0.5% TEA to your column's mobile phase. The TEA will preferentially bind to the silanols, allowing your compound to elute in a tight, sharp band[2].

Q2: I am observing a highly polar, UV-active secondary spot forming during the column run that wasn't in my original crude NMR. What is happening? A2: You are likely observing on-column ester hydrolysis. Silica gel is mildly acidic. If your column is run too slowly, or if the silica gel is highly active, the methyl ester can hydrolyze to 2-bromo-3-methylisonicotinic acid, which will stick to the baseline of your TLC. Action: Accelerate your flow rate (use flash pressure, do not rely on gravity). Ensure you are using a basic modifier (TEA) to neutralize the silica's acidity. If the problem persists, switch to neutral Alumina as the stationary phase.

Q3: I cannot separate my product from the debrominated starting material (Methyl 3-methylisonicotinate). They co-elute. A3: The loss of the heavy, lipophilic bromine atom makes the debrominated impurity slightly more polar, but the structures are so similar that their ΔRf​ is very small. Action: Do not use a steep gradient. Run an isocratic elution at a very low polarity (e.g., 95:5 Hexane:EtOAc) for a longer duration. Ensure you use the dry-loading technique described in the protocol; wet-loading in DCM will cause band broadening that destroys the subtle resolution required to separate these two species.

Troubleshooting T1 Issue: Peak Tailing or Streaking T2 Cause: Silanol Interactions T1->T2 T3 Action: Add 0.1-0.5% TEA to Mobile Phase T2->T3 T4 Check TLC Resolution T3->T4 T5 Success: Sharp Bands T4->T5 Yes T6 Failure: Switch to Neutral Alumina T4->T6 No

Troubleshooting logic tree for resolving peak tailing during pyridine derivative elution.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2-bromo-3-methylisonicotinate and Methyl 2-chloro-3-methylisonicotinate

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. This guide presents an in-depth, objective compar...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency and success. This guide presents an in-depth, objective comparison of two closely related yet distinct heterocyclic intermediates: Methyl 2-bromo-3-methylisonicotinate and Methyl 2-chloro-3-methylisonicotinate. We will explore the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.

Foundational Principles: Understanding the Halogen's Influence

The reactivity of these two molecules is primarily dictated by the nature of the halogen atom at the 2-position of the pyridine ring. This single atomic substitution has profound implications for the two major classes of reactions in which these building blocks are employed: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling: The rate-determining step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is therefore a critical factor. The established trend for C-X bond dissociation energies is C-Cl > C-Br.[1] Consequently, the weaker carbon-bromine bond in Methyl 2-bromo-3-methylisonicotinate undergoes oxidative addition more readily, making it the more reactive substrate in these transformations.[2]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions on electron-deficient rings like pyridine proceed via a different mechanism. The reaction is initiated by the attack of a nucleophile on the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen, especially when the leaving group is at the 2- or 4-position, effectively stabilizes this intermediate through resonance.[3] The rate of this initial attack is often the slow step and is heavily influenced by the electrophilicity of the carbon atom. The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[3][4] This is because the more electronegative halogen polarizes the C-X bond more effectively, rendering the carbon atom more susceptible to nucleophilic attack.[5]

The substituents on the pyridine ring also play a crucial role. The ester group at the 4-position is an electron-withdrawing group (EWG), which further activates the ring toward nucleophilic attack.[6][7] Conversely, the methyl group at the 3-position is a weak electron-donating group (EDG) that also imparts steric hindrance near the reactive C2-position, which can influence the approach of catalysts and nucleophiles.[8]

Comparative Analysis in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling: A Tale of Two Reactivities

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[9] When comparing our two substrates, the difference in C-X bond strength leads to a significant divergence in reactivity.

Methyl 2-bromo-3-methylisonicotinate is the more active coupling partner. Its weaker C-Br bond facilitates oxidative addition, allowing reactions to proceed under milder conditions, often with lower catalyst loadings, simpler phosphine ligands (like PPh3), and at lower temperatures.[10] This high reactivity is advantageous when working with thermally sensitive substrates or complex molecules bearing delicate functional groups.

Methyl 2-chloro-3-methylisonicotinate , due to its stronger C-Cl bond, is considerably less reactive.[2][11] To achieve comparable yields and reaction times, more forcing conditions are typically required. This often necessitates the use of more sophisticated and electron-rich ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs), which are specifically designed to promote the challenging oxidative addition of aryl chlorides.[2][10] Higher temperatures and longer reaction times are also common.

Data Presentation: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp (°C) / Time (h)Representative Yield (%)
Methyl 2-bromo-3-methylisonicotinate Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O90 °C / 4 h~90%
Methyl 2-chloro-3-methylisonicotinate Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)K₃PO₄Toluene/H₂O110 °C / 18 h~85%

Note: These are representative conditions and yields. Actual results may vary based on specific reagents and optimization.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil oxidative_addition Oxidative Addition transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pdiil->pd_r1_r2 pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² sub_node R¹-X (Aryl Halide) boronic_node R²-B(OR)₂ (Boronic Ester/Acid) + Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (Methyl 2-bromo- or 2-chloro-3-methylisonicotinate, 1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand mixture) to the vessel.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature for the specified time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

In SNAr reactions, the reactivity trend is less straightforward than in cross-coupling. As the rate-determining step is often the initial nucleophilic attack, the greater C-Cl bond polarity can make Methyl 2-chloro-3-methylisonicotinate slightly more reactive or of comparable reactivity to its bromo counterpart.[5] The better leaving group ability of bromide is less critical as the C-X bond cleavage is a subsequent, faster step.[4][12] Studies on related N-methylpyridinium systems have shown that the reactivities of 2-chloro, 2-bromo, and even 2-iodo analogs can be very similar.[13][14]

Therefore, for SNAr reactions, the choice between the bromo and chloro derivatives is often dictated less by a significant reactivity difference and more by factors like cost and availability.

Data Presentation: SNAr with a Secondary Amine (e.g., Morpholine)

SubstrateNucleophileBaseSolventTemp (°C) / Time (h)Representative Yield (%)
Methyl 2-bromo-3-methylisonicotinate Morpholine (1.5 eq)K₂CO₃ (2.0 eq)DMSO100 °C / 12 h~92%
Methyl 2-chloro-3-methylisonicotinate Morpholine (1.5 eq)K₂CO₃ (2.0 eq)DMSO100 °C / 10 h~95%

Note: These are representative conditions and yields. The chloro- derivative may react slightly faster under identical conditions.

SNAr_Mechanism

Caption: Decision workflow for selecting the appropriate 2-halopyridine substrate.

Conclusion

  • For palladium-catalyzed cross-coupling reactions , the bromo-derivative is unequivocally more reactive , enabling milder conditions and greater compatibility with sensitive functional groups.

  • For nucleophilic aromatic substitution reactions , the reactivity difference is less pronounced. The chloro-derivative often exhibits comparable or slightly enhanced reactivity due to electronic factors, making it an excellent, cost-effective choice for this transformation.

The optimal selection ultimately hinges on a careful analysis of the specific synthetic goals, balancing the need for reactivity, the tolerance of the substrate to harsher conditions, and the economic realities of the project.

References

  • Vulcanchem. (n.d.). Methyl 2-chloro-3-methylisonicotinate.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Benchchem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine.
  • Buncel, E., & Um, I. H. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
  • Synthonix, Inc. (n.d.). Methyl 2-chloro-3-methylisonicotinate.
  • ACS Publications. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.
  • Sigma-Aldrich. (n.d.). Methyl 2-chloro-3-methylisonicotinate.
  • J&K Scientific LLC. (n.d.). Methyl 2-chloro-3-methylisonicotinate.
  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

Sources

Comparative

A Researcher's Guide to the Definitive Structural Validation of Methyl 2-bromo-3-methylisonicotinate

An In-depth Comparison of Single-Crystal X-ray Diffraction with Orthogonal Spectroscopic Methods In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's three...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparison of Single-Crystal X-ray Diffraction with Orthogonal Spectroscopic Methods

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of research. The precise arrangement of atoms dictates a compound's physical properties, its reactivity, and, most critically, its biological activity. For a novel substituted pyridine derivative like Methyl 2-bromo-3-methylisonicotinate, a potential building block in medicinal chemistry, rigorous structural proof is paramount before committing to costly and time-consuming downstream applications.

This guide provides a comprehensive analysis of the available analytical techniques for the structural validation of this target molecule. While a suite of spectroscopic methods (NMR, MS, IR) can build a strong, inferential case for a proposed structure, this document will establish why single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for absolute structural assignment. We will explore the practical methodologies, compare the insights gained from each technique, and present an integrated workflow for achieving irrefutable structural validation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides direct, atom-resolved evidence of a molecule's constitution, configuration, and conformation in the solid state. Unlike spectroscopic methods which infer connectivity through correlations, diffraction techniques map the electron density within a crystal, generating a precise 3D model of the molecule. This allows for the unambiguous determination of atom positions, bond lengths, and bond angles.

The SC-XRD Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a systematic process where each step provides a quality check for the next. The causality behind these experimental choices is crucial for success.

cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Purified Compound (>98% Purity) B Solvent Screening (Solubility & Polarity) A->B Dissolution C Crystallization Setup (Slow Evaporation, Vapor Diffusion, Layering) B->C Select Optimal System D Crystal Selection & Mounting (Microscope Inspection) C->D Harvest Crystal E Diffractometer Screening (Unit Cell & Diffraction Quality) D->E Mount on Goniometer F Full Data Collection (e.g., 100 K, Mo/Cu Kα radiation) E->F If Quality is High G Data Reduction & Integration F->G Raw Diffraction Data H Structure Solution (e.g., Direct Methods, Intrinsic Phasing) G->H Generate hkl file I Structure Refinement (Full-Matrix Least-Squares) H->I Initial Model J Final Validation & Reporting (CIF, CheckCIF) I->J Refined Model

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for Methyl 2-bromo-3-methylisonicotinate

Objective: To grow diffraction-quality single crystals and solve the 3D molecular structure.

1. Crystal Growth (The Art and Science):

  • Rationale: The formation of a well-ordered crystal lattice is the most critical and often most challenging step. The goal is to achieve slow, controlled precipitation from a supersaturated solution. Rapid crashing out of the solution leads to amorphous powder or poorly ordered microcrystals.

  • Protocol:

    • Solvent Selection: Test the solubility of Methyl 2-bromo-3-methylisonicotinate (approx. 10-20 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). Identify a solvent in which the compound is moderately soluble. A good system is often a binary mixture: a "good" solvent in which the compound dissolves well, and an "anti-solvent" in which it is poorly soluble.

    • Slow Evaporation: Dissolve the compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days at room temperature.

    • Vapor Diffusion: In a sealed jar, place a vial containing a concentrated solution of the compound in a "good" solvent (e.g., acetone). Add a layer of the "anti-solvent" (e.g., hexane) to the bottom of the jar. The vapor of the anti-solvent will slowly diffuse into the vial, reducing the solubility of the compound and promoting crystallization.

2. Data Collection:

  • Rationale: A high-quality, single crystal without significant defects is chosen to ensure the diffraction data is sharp and complete. Data is typically collected at cryogenic temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in higher resolution data.

  • Protocol:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) X-ray source.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy.

  • Protocol:

    • Process the raw diffraction data using software like CrysAlisPro or SAINT to integrate the intensities of the reflections and perform corrections.

    • Solve the structure using software such as SHELXT or Olex2, which uses direct methods or dual-space algorithms to locate the positions of the heavier atoms (like Bromine).

    • Refine the structural model using full-matrix least-squares refinement (e.g., with SHELXL). This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

    • The quality of the final model is assessed by metrics like the R1 factor (which should ideally be < 5% for high-quality data) and the goodness-of-fit (Goof). The final output is a Crystallographic Information File (CIF).

Part 2: Comparative Analysis with Spectroscopic Techniques

While SC-XRD provides the definitive answer, it requires a suitable single crystal, which is not always achievable. Spectroscopic methods are therefore indispensable tools that provide complementary and often sufficient evidence for routine structural confirmation.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.Unambiguous and definitive structural proof.Requires diffraction-quality single crystals, which can be difficult to obtain. Provides solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.Excellent for determining the carbon-hydrogen framework in solution. Does not require crystallinity.Provides a time-averaged structure in solution. Does not give precise bond lengths/angles. Can be ambiguous for complex isomers.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition.Extremely high sensitivity and accuracy for confirming the molecular formula.Provides no information on atom connectivity or stereochemistry. Cannot distinguish between isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Br, C=N).Fast, simple, and non-destructive. Good for confirming the presence of key functional groups.Provides limited information on the overall molecular skeleton. Ambiguous for complex molecules with many functional groups.
Hypothetical Spectroscopic Data for Methyl 2-bromo-3-methylisonicotinate
  • HRMS: A high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of C₈H₈BrNO₂. This would confirm the elemental formula, a crucial first step.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl group protons on the ring, and the methyl ester protons. Their chemical shifts and coupling constants would provide strong evidence for their relative positions.

  • ¹³C NMR: The carbon NMR would show eight distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester.

  • IR Spectroscopy: The IR spectrum would prominently feature a strong absorption band around 1720-1740 cm⁻¹, which is characteristic of the C=O stretch of the ester functional group.

Part 3: An Integrated and Authoritative Workflow for Structural Validation

A Synthesized Product: Methyl 2-bromo-3-methylisonicotinate B HRMS Analysis A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D IR Spectroscopy A->D E Data Consistent with Proposed Structure? B->E C->E D->E F Structure Tentatively Confirmed E->F Yes G Re-evaluate Synthesis/ Purification E->G No H Attempt Crystallization F->H I Obtain Single Crystal? H->I I->F No J SC-XRD Analysis I->J Yes K Structure Definitively Confirmed (Publication / Patent Filing) J->K

Caption: An integrated workflow for robust molecular structure validation.

This logical progression ensures that significant resources are not invested in a compound before its fundamental identity is confirmed. The initial spectroscopic screen (NMR, MS) provides a high level of confidence. However, for novel compounds entering a development pipeline, regulatory filings, or high-impact publications, the absolute proof provided by SC-XRD is the authoritative standard. It eliminates any lingering ambiguity regarding isomerism or unexpected molecular rearrangements that spectroscopy alone might miss.

Conclusion

For the structural validation of Methyl 2-bromo-3-methylisonicotinate, a multi-faceted approach provides the highest level of scientific rigor. While NMR and mass spectrometry are powerful tools that can rapidly establish the molecular formula and atomic connectivity in solution, they build an inferential case. Single-crystal X-ray diffraction, by contrast, offers the final, definitive proof. It provides a high-resolution, three-dimensional map of the molecule, resolving any potential ambiguities and delivering the authoritative data required for patents, publications, and progression in drug development. By integrating these techniques, researchers can build a self-validating and irrefutable body of evidence, ensuring the foundational integrity of their chemical research.

References

  • Principles of X-ray Crystallography: An overview of the theory and practice of X-ray diffraction for molecular structure determination. Source: International Union of Crystallography. [Link]

  • Structure Solution and Refinement with SHELX: Documentation and resources for the SHELX suite of programs, which are widely considered the standard for small-molecule crystal structure refinement. Source: University of Göttingen. [Link]

  • Introduction to NMR Spectroscopy: A foundational resource explaining the principles of Nuclear Magnetic Resonance. Source: Michigan State University, Department of Chemistry. [Link]

  • High Resolution Mass Spectrometry: A discussion of the principles and applications of HRMS in determining the elemental composition of molecules. Source: University of Bristol, School of Chemistry. [Link]

  • Crystallographic Information File (CIF) Standard: A description of the standard file format for communicating crystallographic data. Source: International Union of Crystallography. [Link]

Validation

A Senior Application Scientist's Guide to Gas Chromatography Retention Time Benchmarking for Methyl 2-bromo-3-methylisonicotinate

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the final step but is a culmination of rigorously controlled stages. The purity of synthetic intermediates is a foundational pillar upon which the safety and efficacy of the final drug product rests.[1] Methyl 2-bromo-3-methylisonicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of more complex pharmaceutical molecules. Its structural integrity and impurity profile directly influence the downstream reaction kinetics, yield, and the impurity profile of the final API.[2]

Gas Chromatography (GC) stands as a powerful analytical technique for the assessment of volatile and semi-volatile compounds, making it exceptionally well-suited for monitoring the purity of intermediates like Methyl 2-bromo-3-methylisonicotinate.[3][4] This guide provides an in-depth analysis of the factors governing its GC retention time, offers a robust starting methodology for its analysis, and benchmarks its performance against alternative analytical approaches. The protocols and insights herein are designed for researchers, analytical chemists, and process development scientists who require precise and reliable methods for quality control.

Part 1: The Theory and Practice of Retention Time in Gas Chromatography

Retention time (tR) in gas chromatography is the elapsed time between sample injection and the appearance of the analyte peak at the detector.[5] It is a characteristic, though not unique, identifier for a compound under a specific set of chromatographic conditions. Understanding the variables that influence retention time is paramount for method development, troubleshooting, and ensuring method robustness.

The primary factors governing the retention time of Methyl 2-bromo-3-methylisonicotinate (MW: 230.06 g/mol ) are:

  • Analyte Volatility & Boiling Point: The compound must be sufficiently volatile and thermally stable to be analyzed by GC. Its boiling point will be a major determinant of the elution temperature and, consequently, its retention time. Higher volatility leads to shorter retention times.

  • Stationary Phase Polarity: The principle of "like dissolves like" is central to chromatography. The polarity of the GC column's stationary phase and its interaction with the analyte's functional groups (ester, pyridine ring, bromo-substituent) dictate the strength of interaction and thus the retention. A mid-polarity column is often a good starting point for multi-functional molecules.

  • Column Temperature & Programming: Higher column temperatures increase analyte vapor pressure, causing it to spend less time interacting with the stationary phase and thus elute faster.[5] Temperature programming—a gradual increase in column temperature during the run—is essential for analyzing samples with multiple components of varying volatilities, ensuring sharp peaks and optimal resolution.

  • Carrier Gas Flow Rate: The velocity of the mobile phase (carrier gas) affects the time an analyte spends in the column. Increasing the flow rate will decrease the retention time, but an optimal flow rate must be established to achieve the best separation efficiency (resolution).

  • Column Dimensions: A longer column provides more theoretical plates, leading to better separation but longer retention times. A smaller internal diameter generally increases efficiency but reduces sample capacity.

Retention_Time_Factors cluster_Analyte Analyte Properties cluster_Column Column Parameters cluster_Method Method Parameters RT Retention Time (tR) Volatility Volatility / Boiling Point Volatility->RT Inverse Relationship Polarity Molecular Polarity Polarity->RT Interaction Strength StatPhase Stationary Phase Polarity StatPhase->RT Interaction Strength Dimensions Length & I.D. Dimensions->RT Direct Relationship (Length) Temp Column Temperature Temp->RT Inverse Relationship Flow Carrier Gas Flow Rate Flow->RT Inverse Relationship

Caption: Factors influencing Gas Chromatography retention time.

Part 2: Recommended GC Methodology and Performance Benchmarking

While no standardized public retention time exists, this section provides a robust starting method for the analysis of Methyl 2-bromo-3-methylisonicotinate, designed for reliable quantification and impurity profiling.

Proposed Gas Chromatography (GC-FID/MS) Method

The rationale for this method is to provide a balance between resolution and analysis time. A mid-polarity 5% phenyl-methylpolysiloxane stationary phase is chosen to effectively interact with the aromatic ring and polar ester group of the analyte.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentA modern GC system ensures precise electronic pneumatic control for reproducible retention times.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm)A versatile, low-bleed mid-polarity column suitable for both quantitative (FID) and qualitative (MS) analysis. Provides good selectivity for a range of analytes.
Carrier Gas Helium or HydrogenHelium is inert and safe. Hydrogen can provide faster analysis and higher efficiency at a lower optimal linear velocity.
Flow Rate 1.2 mL/min (Constant Flow)A standard flow rate that balances efficiency and analysis time for a 0.25 mm ID column.
Injection Port Split/Splitless
Inlet Temp 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peak shapes for percent-level purity analysis. A lower split ratio or splitless injection can be used for trace impurity analysis.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of early-eluting solvents. The ramp rate is sufficient to separate the main analyte from potential process impurities and degradation products. The final hold ensures all components elute.
Detector FID (Flame Ionization Detector) or MS (Mass Spectrometer)
FID Temp 300 °CEnsures no condensation of the analyte and minimizes detector contamination.
MS Source Temp 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Benchmarking Expected Performance

Under the conditions specified above, the retention time for Methyl 2-bromo-3-methylisonicotinate is expected to be in the range of 10-15 minutes . The exact time will vary between instruments and columns but should be highly reproducible on a validated system.

Performance MetricAcceptance CriteriaJustification
Expected Retention Time (tR) ~12.5 ± 1.5 minBased on typical elution profiles for compounds of similar molecular weight and polarity on a DB-5 column.
Retention Time Precision RSD ≤ 0.5% (for n≥6 replicates)Demonstrates system stability and suitability. A tight RSD is critical for reliable peak identification.
Tailing Factor (Asymmetry) 0.9 – 1.5Ensures the peak is symmetrical, which is necessary for accurate integration and quantification.
Resolution (Rs) > 2.0 (from nearest impurity)Guarantees baseline separation from adjacent peaks, which is essential for accurate quantification of both the main peak and impurities.[6]

Part 3: Comparison with Alternative Analytical Techniques

While GC is an excellent choice for this analyte, High-Performance Liquid Chromatography (HPLC) is another cornerstone of pharmaceutical analysis.[2][7] The choice between them depends on the specific analytical goal.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Volatile and thermally stable compounds.[8]Wide range, including non-volatile and thermally labile compounds.[8]
Primary Strengths High resolution, speed, sensitivity (especially with MS), ideal for residual solvent and volatile impurity analysis.[3]High versatility, applicable to a vast range of compounds including salts and large molecules, non-destructive.[9]
Considerations for this Analyte Pro: Likely provides excellent separation from volatile synthesis byproducts. Con: Requires the analyte to be thermally stable at inlet temperatures.Pro: Avoids any risk of thermal degradation. Excellent for non-volatile impurities (e.g., salts, starting materials). Con: Run times can be longer; requires significant solvent usage.
Typical Detector FID, MSUV-Vis, DAD, MS

Verdict: For routine purity analysis and detection of volatile organic impurities in Methyl 2-bromo-3-methylisonicotinate, GC is the preferred method due to its speed and high resolving power. For comprehensive impurity profiling that may include non-volatile or thermally sensitive species, a complementary HPLC method should also be developed.

Part 4: Detailed Experimental Protocols

Adherence to a structured workflow is essential for developing and validating a robust analytical method.

GC_Workflow Prep 1. Sample & Standard Preparation Setup 2. Instrument Setup & System Suitability Test (SST) Prep->Setup Prepare SST solution Inject 3. Sample Injection & Data Acquisition Setup->Inject SST Passed? Process 4. Data Processing & Integration Inject->Process Report 5. Analysis & Reporting Process->Report Calculate Purity, %RSD, etc.

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Safety & Regulatory Compliance

Safety

Methyl 2-bromo-3-methylisonicotinate proper disposal procedures

As a Senior Application Scientist, I frequently observe that the disposal of complex halogenated heterocycles is treated as an afterthought in drug development workflows. However, the safe handling and disposal of compou...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the disposal of complex halogenated heterocycles is treated as an afterthought in drug development workflows. However, the safe handling and disposal of compounds like Methyl 2-bromo-3-methylisonicotinate is a critical operational mandate. Improper segregation not only risks regulatory non-compliance but also poses severe exposure risks to laboratory personnel.

This guide synthesizes technical accuracy with field-proven insights, providing the mechanistic reasoning and self-validating protocols necessary to ensure your laboratory maintains absolute safety and logistical efficiency.

Quantitative Physicochemical Data

A clear understanding of the chemical's physical properties is the first step in determining its environmental mobility and required disposal conditions.

PropertyValueOperational Implication
Chemical Name Methyl 2-bromo-3-methylisonicotinateMust be explicitly listed on hazardous waste manifests.
CAS Number 1227580-45-1[1]Essential for Environmental Health & Safety (EHS) waste profiling.
Molecular Formula C8H8BrNO2[1]The presence of Bromine (Br) and Nitrogen (N) dictates the incineration method.
Molecular Weight 230.06 g/mol [1]High density; may settle at the bottom of mixed solvent waste carboys.
Chemical Class Halogenated Pyridine DerivativeIncompatible with strong oxidizers and strong acids[2].
Combustion Byproducts HBr, NOx, CO, CO2[3][4]Mandates high-temperature incineration with caustic scrubbing[3].

Mechanistic Causality in Handling and Disposal

Why do we enforce strict segregation for this specific compound? As scientists, we must understand the causality behind our safety protocols:

  • The Halogenation Factor (Bromine): Under environmental regulations, halogenated organic compounds (HOCs) are strictly regulated and prohibited from standard land disposal[5]. Mixing halogenated waste (like this brominated isonicotinate) with non-halogenated solvents drastically increases disposal costs and safety risks. During thermal destruction, the bromine atom cleaves to form highly corrosive hydrobromic acid (HBr). Therefore, disposal facilities must utilize specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize these acidic gases before atmospheric release[3].

  • The Pyridine Ring Toxicity: Pyridine derivatives possess distinct toxicity profiles and can form explosive mixtures with air if volatile[4]. While the methyl ester and bromine substitutions in Methyl 2-bromo-3-methylisonicotinate increase its molecular weight and reduce its volatility compared to pure pyridine, the core ring structure retains basicity, ecological toxicity, and the potential to release toxic nitrogen oxides (NOx) upon combustion[4][6].

Step-by-Step Disposal Protocol

The following protocols provide self-validating methodologies for the proper disposal and spill management of Methyl 2-bromo-3-methylisonicotinate.

Phase 1: Waste Segregation and Containment
  • Select the Correct Receptacle: Use a dedicated, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) specifically designated for "Halogenated Organic Waste"[7].

  • Verify Compatibility: Ensure the waste stream does not contain strong oxidizers, strong acids, or reactive metals. Mixing incompatible chemicals with pyridine derivatives can cause dangerous exothermic reactions[2].

  • Transfer the Chemical: Working exclusively inside a certified fume hood to prevent inhalation exposure, carefully transfer the waste solution into the container using a funnel to prevent spillage[4][7].

  • Self-Validation Check: Before sealing the waste container, observe the solution for 5 minutes. Check for unexpected heat generation, bubbling, or gas evolution. A stable temperature and lack of gas validate that no incompatible cross-reactions (such as ester hydrolysis or acid-base neutralization) are occurring. Once validated, cap the container securely.

Phase 2: Labeling and Storage
  • Apply EHS Labels: Attach a standard hazardous waste tag. Clearly write "Methyl 2-bromo-3-methylisonicotinate" and check the boxes for "Toxic" and "Halogenated". Do not use chemical abbreviations or structural formulas[6].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks and prevent cross-contamination with other waste streams.

  • Storage Conditions: Store the container in a cool, well-ventilated satellite accumulation area, strictly isolated from direct sunlight, heat, and ignition sources[4].

Phase 3: Spill Response Methodology
  • Evacuate and Ventilate: If a spill occurs outside the fume hood, immediately alert nearby personnel and maximize room ventilation to disperse any accumulated vapors[7].

  • Containment: Surround and cover the spill with an inert, liquid-binding absorbent material such as diatomaceous earth, sand, or a universal chemical binder. Crucial Safety Note: Do not use combustible absorbents like sawdust, as they can react with organic compounds[4].

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a sealable hazardous waste bucket[2].

  • Final Decontamination: Wash the affected surface with a mild detergent and water. Collect this wash water as hazardous waste, as it now contains trace amounts of the halogenated organic compound[4].

Disposal Workflow Visualization

G Start Waste Generation: Methyl 2-bromo-3-methylisonicotinate Check Is waste mixed with non-halogenated solvents? Start->Check Halo Route to: Halogenated Organic Waste Stream Check->Halo No Segregate Segregate immediately. Do not mix streams. Check->Segregate Yes Label Labeling: "Halogenated Waste" Halo->Label Segregate->Halo Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Fig 1. Decision workflow for segregation and disposal of halogenated pyridine derivatives.

References

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32, eCFR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh27JOtkTTat2C7vDtfD2xdwgUsW4gI14gJSKUHFAi8jCU79W6P27iZ5Xh5EKM4-EBknOVz-JfBQllt8mFD7K8CvzIvKnIkXJnSIzS3Cbwpb7EQ1LXY5POdCq4W90z1yvZ-nIaoQc7XTj0TSN5_FOg3P2Lzv79dHi830eUR5pebqwleqRCxWxklwZayaabtz-V4aJ5zqFmpNx9gLDOngjjydvuVICkNr2Qww==]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRRsqTEghpLDApB-TUQIsEvdDBy2-1O6xkwjMHadRYzD9_ptOMHoIfbqQvaSejwWYu9sXxfqgMdYeKPCcdAixczknEEj7WYaXTMjbDL4EA2WuaR-GM0Yd3FOzSkyymIs0TlULiLdsGKT_xBBc5GKU2QMCg]
  • 12 Safety Precautions To Follow When Handling Pyridine, Post Apple Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhL3uXrVo67haHt9uW0n1FSIRu7B7LLJE39Ko9FXBQCkmd3hZ4jVaBRYzrC78sO9e2QFBQZIf6uQYuTx2OSprz92JAI2miB4-T31G_jDOzbkAyClku9SZ5SxZdClc67rvMhx__AyRfIdySCtgZJ_L8ihRgNwj2Id-ihgYckHyhxnIRlvgdgLd5LcxCRanJN0m9LQ==]
  • SAFETY DATA SHEET - Pyridine, Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcJw4I5yKtv2nTkJU9nixucTTjdndOwCejNjOJU_DSgFmfnSVvybVpfjhhXB6HajirDr8tb5a58PYFS4rNG3vWvBHbts5OE7qB3XNkQl1pImg1_IfQNuxS3vT15Sk9RvDlMkpr_ZPK3AJU08xViYew300-gRTgMIEeyZPJslI4vYkv94rdxnwdc7CgIADzX3Nu]
  • Methyl 2-bromo-3-methylisonicotinate CAS 1227580-45-1, GuideChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELNTYQjxmnUqeJfDFmPDA0jinADTRMLNLHbB20VW5bkre62mIjZEfUlWtvUwNM9DEFADUJbwWz8mOugYtbGyEoGRTkcCwEP1D171WKSnu0LF4ZjIm-gBzwUJb2dHSjkQD2NklSPolkiKsJ]
  • Navigating the Disposal of Acetohydrazide and Pyridine, BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsql0hi9xYI7pKaDlF_ZKMYi8ag8slqgXj4a18p7fCHY9pl048Zhf53wATGrLPsPUE5qgadsHgfAB6ySixWLo7Xs8cZvb14clV6cBboTDChloSGA-5IuXxtT3Tc6rBntou-voEyKlkPn-9Y6l8FkTOsa6qB-bQKEV6yZ1hqhh2wkXisbZOOLyfCfQMbfSpkVJR5T5DFAAgg2dLR_GHNdrnajm2ZE6GCipkpttp3NrRNY2rTawzleq8LokLL_LM8gNBrdJj29ND]
  • Safety Data Sheet: Pyridine, Carl ROTH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvQTRaWwxkpV0d4gmgsYpqziYjX72t74JNK7T9k3lzMBhYVvkhMnTEqsYCU81AH7LqccwTiXdR48CVHOfaPpWQB-lZL0kuaH7RM_jqs0oRsapjRWTtGBf1HFop6E1-H7wnn69qtICQfRxFKW8nsdkc5BWC1ASo5q5jr1hR1OM33OSWeVf9AeLOZBHopJLi2DM3BgCD3Z3OaODit_pQCvsY3yrGg0KLxWDDVJFPRs9tjUcQdkuaLIP4yKN3rlnQs-jrGZftwYCKVs8Ed9yerGGp78odj551f3LbwdM84dTt52lUuSbGVqKrT0v0eDcJ33NHDFODj9AeuQ6LR_tNfCeETAg0H_rrH4D52arjZTV3hdOpOI47kMyLM9jD-BH0PmU-Qv3ubG7H4Has-AFLT25BbcT8WviWieBxgCXuhrNa8vZi1VW6ZZLfvtl22JGdpdCldwuS8KnO]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-3-methylisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-3-methylisonicotinate
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